cis-Tetrahydrofuran-3,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYDTHANSGMJTP-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318325 | |
| Record name | Erythritan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-64-9 | |
| Record name | Erythritan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythritan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tetrahydrofuran-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Properties of cis-Tetrahydrofuran-3,4-diol: A Technical Guide for Scientific Professionals
An In-depth Examination of a Versatile Heterocyclic Building Block
Introduction
cis-Tetrahydrofuran-3,4-diol, also known by its synonym 1,4-anhydroerythritol, is a heterocyclic organic compound that has garnered significant interest in various scientific disciplines. Its rigid, oxygen-containing five-membered ring, adorned with two cis-oriented hydroxyl groups, imparts unique stereochemical and functional characteristics. This technical guide provides a comprehensive overview of the core basic properties of this compound, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical properties, spectroscopic signatures, and established synthesis protocols. Furthermore, it explores its current and potential applications, particularly in the realm of medicinal chemistry and materials science.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, characterization, and application in various experimental settings.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₃ | [1][2] |
| Molecular Weight | 104.10 g/mol | [1][2] |
| CAS Number | 4358-64-9 | [1][2] |
| Appearance | White to almost white powder or lump; can also exist as a liquid | [1][3] |
| Melting Point | 19-20 °C | [1] |
| Boiling Point | 160-165 °C at 0.17 Torr | [4] |
| Density | 1.27 - 1.38 g/cm³ at 25 °C | [1][3][4] |
| Refractive Index (n20/D) | 1.477 | [1][3][4] |
| Purity | ≥95%, ≥97%, or ≥98% (commercially available) | [1][2][3] |
| Storage Conditions | 2-8°C or 4°C, sealed storage, away from moisture | [2] |
Table 2: Computed Chemical Properties
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | [2] |
| LogP (octanol-water partition coefficient) | -1.2616 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of the expected and reported spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple due to its symmetry. The protons on the carbons bearing the hydroxyl groups (C3 and C4) and the methylene protons on the carbons adjacent to the ether oxygen (C2 and C5) would give distinct signals. In deuterated solvents, the hydroxyl protons may be observable or may exchange. For substituted tetrahydrofurans, the coupling constants between protons on C3 and C4 are critical for determining the cis or trans stereochemistry, with larger coupling constants (typically >4.0 Hz) being indicative of a cis relationship[5].
¹³C NMR Spectroscopy
Due to the plane of symmetry in the molecule, the ¹³C NMR spectrum of this compound is expected to show two signals: one for the equivalent carbons C3 and C4, and another for the equivalent carbons C2 and C5. The chemical shifts are influenced by the presence of the hydroxyl groups and the ether oxygen.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations of the ether and alcohol functionalities typically appear in the 1000-1300 cm⁻¹ region. C-H stretching vibrations of the methylene groups are expected in the 2850-3000 cm⁻¹ range[6]. A database entry for the ATR-IR spectrum of (3R,4S)-Tetrahydro-3,4-furandiol is available[7].
Experimental Protocols
The synthesis of this compound and its derivatives is of significant interest for various applications. Below are outlines of common synthetic strategies.
Synthesis via Oxidative Cyclization of 1,5-Dienes
A powerful method for the stereoselective synthesis of cis-2,5-disubstituted tetrahydrofurans is the oxidative cyclization of 1,5-dienes[8][9]. This reaction is often catalyzed by ruthenium or osmium species.
General Protocol:
-
Reactant Preparation: A 1,5-diene substrate is dissolved in a suitable solvent mixture, such as ethyl acetate, acetonitrile, and water.
-
Catalyst Addition: A catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) or osmium tetroxide (OsO₄) is added to the solution.
-
Oxidant Introduction: A stoichiometric oxidant, typically sodium periodate (NaIO₄), is added to the reaction mixture. The oxidant regenerates the metal catalyst in its active high-valent state.
-
Reaction Execution: The reaction is stirred at a controlled temperature (often 0 °C to room temperature) until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired cis-tetrahydrofuran diol.
The stereospecificity of this reaction with respect to the olefin geometry allows for the controlled synthesis of different stereoisomers of the tetrahydrofuran diol[9].
Synthesis from meso-Erythritol
A practical and scalable method for the preparation of 1,4-anhydroerythritol involves the acid-catalyzed dehydration of meso-erythritol[10].
General Protocol:
-
Reaction Setup: meso-Erythritol is mixed with a solid acid catalyst, such as an ion-exchange resin, in a suitable reaction vessel.
-
Dehydration: The mixture is heated under vacuum to facilitate the intramolecular dehydration and removal of water.
-
Purification: The crude product can be purified by distillation or by a slurry/filtration protocol using silica gel and sodium bicarbonate to yield the pure 1,4-anhydroerythritol[10].
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 4358-64-9 [smolecule.com]
- 3. 1,4-アンヒドロエリトリトール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Synthesis of cis-Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tetrahydrofuran-3,4-diol, also known by its synonym 1,4-anhydroerythritol, is a heterocyclic organic compound with the molecular formula C₄H₈O₃.[1] It features a five-membered tetrahydrofuran ring substituted with two hydroxyl groups in a cis configuration. This molecule serves as a versatile chiral building block in organic synthesis, particularly in the preparation of biologically active molecules and complex natural products. Its rigid, stereochemically defined structure makes it an attractive starting material for the synthesis of nucleoside analogues with potential antiviral and anticancer properties, as well as other pharmacologically relevant compounds.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound.
Discovery and Key Synthesis Pathway
While a singular "discovery" of this compound is not prominently documented, its synthesis is most notably and efficiently achieved through the acid-catalyzed intramolecular dehydration of meso-erythritol, a naturally occurring sugar alcohol.[2] Erythritol can be sourced from the fermentation of glucose by various yeasts and fungi.[3] The dehydration reaction proceeds via the protonation of one of the primary hydroxyl groups of erythritol, followed by a nucleophilic attack by the distal hydroxyl group, leading to the formation of the tetrahydrofuran ring. This cyclodehydration reaction can be carried out using strong Brønsted acids, solid acid catalysts, or even in high-temperature water.[2][4] A notable advantage of this method is the significant difference in boiling points between erythritol and the resulting 1,4-anhydroerythritol, which facilitates purification by distillation.[2]
Physicochemical and Spectroscopic Data
The following tables summarize the key physical properties and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₄H₈O₃ |
| Molecular Weight | 104.10 g/mol |
| CAS Number | 4358-64-9 |
| Appearance | Liquid |
| Density | 1.27 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.477 |
| Assay | ≥95% |
Table 1: Physicochemical Properties of this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 3.727 | m |
| ¹H | 1.841 | m |
| ¹³C | 77.16 | - |
| ¹³C | 25.64 | - |
Table 2: NMR Spectroscopic Data of this compound (Solvent: CDCl₃)
| Technique | Key Peaks/Features |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-O stretch (~1050 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): 104.10 |
Table 3: IR and Mass Spectrometry Data of this compound
Experimental Protocols
Synthesis of this compound from meso-Erythritol
This protocol is adapted from a practical and scalable preparation method.[2]
Materials:
-
meso-Erythritol
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate
-
Silica Gel
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
Procedure:
-
A mixture of meso-erythritol and a catalytic amount of concentrated sulfuric acid is heated under reduced pressure.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The crude product, a dark oil, is cooled to room temperature.
-
The oil is dissolved in diethyl ether and a slurry of silica gel and sodium bicarbonate in diethyl ether is added to neutralize the acid and absorb impurities.
-
The mixture is stirred vigorously and then filtered. The filter cake is washed with additional diethyl ether.
-
The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product as a clear oil.
-
For higher purity, the product can be distilled under vacuum.
Expected Yield: 60-65%[2]
Characterization: The structure and purity of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained data with the values presented in Tables 2 and 3.
Applications in Research and Drug Development
This compound is a valuable chiral synthon in the synthesis of a variety of complex molecules. Its rigid furanose-like structure makes it an ideal starting material for the synthesis of nucleoside analogues, where it replaces the ribose or deoxyribose sugar moiety. These analogues are of significant interest in the development of antiviral and anticancer agents.[1] The cis-diol functionality provides two stereochemically defined centers that can be further functionalized to introduce desired pharmacophores.
Conclusion
This compound, readily accessible from the dehydration of erythritol, is a fundamentally important chiral building block in modern organic synthesis. Its well-defined stereochemistry and versatile diol functionality provide a robust platform for the construction of complex and biologically active molecules. The detailed synthetic protocols and comprehensive spectroscopic data presented in this guide are intended to facilitate its application in research and development, particularly in the fields of medicinal chemistry and drug discovery.
References
The Fundamental Chemistry of cis-3,4-Dihydroxytetrahydrofuran: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-3,4-dihydroxytetrahydrofuran, also known as 1,4-anhydroerythritol, is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its rigid, furanose-like structure, coupled with the presence of two cis-oriented hydroxyl groups, makes it a valuable chiral building block for the synthesis of complex molecules, particularly nucleoside analogs with potential therapeutic applications. This guide provides a comprehensive overview of the fundamental chemistry of cis-3,4-dihydroxytetrahydrofuran, including its synthesis, physicochemical properties, spectroscopic characterization, key reactions, and applications in drug development. Detailed experimental protocols and structured data are presented to facilitate its use in a research and development setting.
Introduction
The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. The introduction of hydroxyl groups onto the THF scaffold, particularly with controlled stereochemistry, provides key functionalities for further chemical modification and for mimicking the structure of natural sugars like ribose. Cis-3,4-dihydroxytetrahydrofuran stands out as a conformationally constrained analog of the ribofuranose ring found in nucleosides. This structural similarity has made it a target of interest for the synthesis of novel nucleoside analogs with modified sugar backbones, which can exhibit antiviral, anticancer, and other therapeutic properties. This document aims to provide a detailed technical resource on the core chemistry of this important molecule.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of cis-3,4-dihydroxytetrahydrofuran is essential for its synthesis, purification, and characterization.
Physicochemical Properties
The key physicochemical properties of cis-3,4-dihydroxytetrahydrofuran are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃ | [1] |
| Molecular Weight | 104.10 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.27 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.477 | [1] |
| Synonyms | 1,4-Anhydroerythritol, (3R,4S)-Tetrahydro-3,4-furandiol, cis-Tetrahydrofuran-3,4-diol | [1] |
| CAS Number | 4358-64-9 | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of cis-3,4-dihydroxytetrahydrofuran.
The IR spectrum of cis-3,4-dihydroxytetrahydrofuran is characterized by the presence of strong absorptions corresponding to the hydroxyl and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2900 | Medium | C-H stretch (aliphatic) |
| ~1100 | Strong | C-O stretch (ether) |
| ~1050 | Strong | C-O stretch (alcohol) |
Note: The exact peak positions can vary depending on the sample preparation and instrument.
Due to the symmetry of the cis-3,4-dihydroxytetrahydrofuran molecule, the ¹H and ¹³C NMR spectra are relatively simple.
¹H NMR:
-
Protons on C3 and C4 (CH-OH): These protons are chemically equivalent and will appear as a single multiplet.
-
Protons on C2 and C5 (CH₂-O): These four protons are also chemically equivalent and will appear as a single multiplet.
¹³C NMR:
-
Carbons C3 and C4 (-CH-OH): These carbons are chemically equivalent and will show a single signal.
-
Carbons C2 and C5 (-CH₂-O): These carbons are also chemically equivalent and will show a single signal.
Synthesis of cis-3,4-Dihydroxytetrahydrofuran
The most common and efficient method for the synthesis of cis-3,4-dihydroxytetrahydrofuran is the syn-dihydroxylation of 2,3-dihydrofuran. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO), is a well-established procedure for this transformation.[2][3][4] This method is highly diastereoselective, yielding the cis-diol as the major product.
Experimental Protocol: Upjohn Dihydroxylation of 2,3-Dihydrofuran
Materials:
-
2,3-Dihydrofuran
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in t-butanol)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydrofuran (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
To this solution, add N-methylmorpholine N-oxide (NMO) (1.1 eq). Stir until the NMO is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq) dropwise to the stirred solution. The reaction mixture will typically turn dark brown.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of celite to remove the black osmium salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude cis-3,4-dihydroxytetrahydrofuran by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Chemical Reactions of cis-3,4-Dihydroxytetrahydrofuran
The chemical reactivity of cis-3,4-dihydroxytetrahydrofuran is dominated by the diol functionality and the ether linkage.
Reactions of the Hydroxyl Groups
The vicinal diol moiety can undergo typical alcohol reactions, including:
-
Oxidation: Oxidation of the secondary alcohols can lead to the corresponding diketone. Stronger oxidizing agents may cleave the C-C bond between the hydroxyl groups.
-
Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers to act as protecting groups or to introduce other functionalities.
-
Formation of Cyclic Derivatives: The cis-diol can react with aldehydes or ketones to form cyclic acetals or ketals, respectively.
Reactions Involving the Tetrahydrofuran Ring
The tetrahydrofuran ring is generally stable under many reaction conditions. However, under strong acidic conditions or with certain catalysts, ring-opening reactions can occur. A notable reaction is the hydrogenolysis of 1,4-anhydroerythritol over metal catalysts to produce various butanediols.[5][6]
Applications in Drug Development
The primary application of cis-3,4-dihydroxytetrahydrofuran in drug development is its use as a scaffold for the synthesis of nucleoside analogs.[7][8][9] The tetrahydrofuran diol serves as a mimic of the natural ribose sugar. By replacing the ribose moiety with this analog, medicinal chemists can create novel nucleosides with potentially improved pharmacological properties, such as enhanced metabolic stability or altered target binding.
Synthesis of Nucleoside Analogs
The synthesis of nucleoside analogs from cis-3,4-dihydroxytetrahydrofuran typically involves the following key steps:
-
Protection of the hydroxyl groups: The diol is often protected, for example, as a diacetate or dibenzoate, to prevent unwanted side reactions in subsequent steps.
-
Activation of the anomeric position: A leaving group is introduced at the C2 or C5 position to facilitate coupling with a nucleobase.
-
Glycosylation: The protected and activated tetrahydrofuran derivative is coupled with a silylated nucleobase (e.g., purine or pyrimidine) under Lewis acid catalysis.
-
Deprotection: The protecting groups on the sugar analog and the nucleobase are removed to yield the final nucleoside analog.
These synthetic nucleosides can then be evaluated for their biological activity, for instance, as inhibitors of viral polymerases or other enzymes involved in disease pathways.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of cis-3,4-dihydroxytetrahydrofuran.
Application as a Building Block
Caption: Logical workflow for the use of cis-3,4-dihydroxytetrahydrofuran in nucleoside analog synthesis for drug discovery.
Conclusion
Cis-3,4-dihydroxytetrahydrofuran is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis via the diastereoselective dihydroxylation of 2,3-dihydrofuran provides access to a chiral, conformationally restricted scaffold that effectively mimics the ribose ring of nucleosides. The well-defined stereochemistry and the presence of reactive hydroxyl groups allow for a wide range of chemical transformations, making it an ideal starting material for the construction of novel nucleoside analogs and other complex molecular architectures. The data and protocols presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis and application of this important heterocyclic compound.
References
- 1. 1,4-Anhydroerythritol 95 4358-64-9 [sigmaaldrich.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. shokubai.org [shokubai.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. madridge.org [madridge.org]
- 9. Double-headed nucleosides: Synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
cis-Tetrahydrofuran-3,4-diol IUPAC name and synonyms
An In-depth Technical Guide to cis-Tetrahydrofuran-3,4-diol
Nomenclature
This compound is a cyclic organic compound that plays a significant role in various chemical syntheses and has potential biological applications. Its nomenclature and a selection of its common synonyms are detailed below.
| Identifier Type | Name |
| IUPAC Name | (3R,4S)-oxolane-3,4-diol[1] |
| Synonym | 1,4-anhydroerythritol[2][3][4] |
| Synonym | cis-3,4-Tetrahydrofurandiol[5] |
| CAS Number | 4358-64-9[1][5][6][7] |
Physicochemical and Computational Properties
A summary of key quantitative data for this compound is presented in the following table, providing a quick reference for its physical and computed properties.
| Property | Value |
| Molecular Formula | C₄H₈O₃[1][2][5][6][7] |
| Molecular Weight | 104.10 g/mol [5][7] |
| Purity | ≥97%[5], 98%[6] |
| Topological Polar Surface Area (TPSA) | 49.69 Ų[5] |
| logP | -1.2616[5] |
| Hydrogen Bond Donors | 2[5] |
| Hydrogen Bond Acceptors | 3[5] |
| Rotatable Bonds | 0[5] |
Experimental Protocols: Synthesis
Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale and the available starting materials.
Dihydroxylation of Tetrahydrofuran
One common method involves the dihydroxylation of tetrahydrofuran. This can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups in a cis configuration.[2]
Reduction of Sugars
This compound can also be derived from sugars. This process typically involves the reduction of sugar alcohols, leading to the formation of the corresponding tetrahydrofuran derivatives.[2]
Oxidative Cyclization of 1,5-Dienes
A highly efficient method for preparing cis-2,5-disubstituted tetrahydrofurans is the ruthenium-catalyzed oxidative cyclization of 1,5-dienes.[8] This reaction is known for its high yields and excellent diastereoselectivity.[8]
-
Catalyst: Ruthenium(III) chloride (0.2 mol%)
-
Oxidant: Sodium periodate on wet silica gel
-
Solvent: A mixture of tetrahydrofuran and dichloromethane
-
Conditions: The reaction is robust and can be carried out in an open vessel as it is insensitive to air and moisture.[8]
-
Outcome: This method typically produces cis-2,5-substituted tetrahydrofurans in high yields (83-92%) and with a high diastereomeric ratio (>95:5).[8]
A permanganate-mediated oxidative cyclization of 1,5-diene precursors is another effective method for the stereoselective synthesis of cis-2,5-disubstituted tetrahydrofuran diols.[8]
Caption: Oxidative cyclization workflow for the synthesis of this compound.
Applications in Organic Synthesis
As a Key Skeleton for Protecting Groups
The this compound structure serves as a backbone for novel protecting groups in organic synthesis, particularly for the 5'-hydroxyl group of nucleosides.[3][4] These protecting groups are designed to be "protected" themselves, allowing for a two-step deprotection process.[3][4]
Carbonate-type acyl groups incorporating the this compound backbone and a tritylsulfenyl (TrS) or monomethoxytritylsulfenyl (MMTrS) group have been developed.[3][4]
-
Deprotection Process:
-
Step 1 (Oxidative Cleavage): The TrS or MMTrS group is removed under mild oxidative conditions, for instance, using iodine.[3][4] This step generates a neighboring hydroxyl group.
-
Step 2 (Self-Cyclization): The newly formed hydroxyl group undergoes an intramolecular attack on the acyl carbon, leading to the release of the protected 5'-hydroxyl group of the nucleoside.[3][4]
-
The rigid five-membered ring of the this compound backbone holds the two hydroxyl groups in close proximity, facilitating this self-cyclization process.[3]
Caption: Two-step deprotection of a nucleoside using a this compound-based protecting group.
Potential Biological Activities
Preliminary studies have indicated that this compound possesses several biological activities of interest in medicinal chemistry.
-
Antioxidant Properties: The compound has demonstrated potential as an antioxidant, which could be beneficial in mitigating oxidative stress within biological systems.[2]
-
Antimicrobial Activity: Initial research suggests that this compound has antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.[2]
The tetrahydrofuran ring is a common motif in a wide range of natural products that exhibit diverse and potent biological activities, including anticancer, antimicrobial, and antifungal effects.[9][10][11][12] This prevalence underscores the importance of substituted tetrahydrofurans like this compound as valuable building blocks in the synthesis of complex, biologically active molecules.[2][9]
References
- 1. This compound|CAS 4358-64-9|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. Buy this compound | 4358-64-9 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound structure as a key skeleton of new protecting groups removable by self-cyclization under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. 001chemical.com [001chemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1,4-Anhydroerythritol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 1,4-anhydroerythritol. The information is intended to support researchers and professionals in drug development and chemical synthesis in their understanding and utilization of this versatile heterocyclic building block.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1,4-anhydroerythritol based on its chemical structure and typical values for the functional groups present.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 1,4-Anhydroerythritol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.0 - 4.2 | Multiplet | - | H-3, H-4 |
| ~3.6 - 3.8 | Multiplet | - | H-2a, H-5a, H-2b, H-5b |
| Variable | Broad Singlet | - | -OH |
Note: Predicted data based on the structure of 1,4-anhydroerythritol. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Anhydroerythritol
| Chemical Shift (δ) ppm | Assignment |
| ~75 - 80 | C-3, C-4 |
| ~70 - 75 | C-2, C-5 |
Note: Predicted data based on the structure of 1,4-anhydroerythritol. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1,4-Anhydroerythritol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3000 - 2850 | Medium | C-H Stretch (Alkane) |
| 1150 - 1050 | Strong | C-O Stretch (Ether and Alcohol) |
Note: Predicted data based on the functional groups present in 1,4-anhydroerythritol.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1,4-Anhydroerythritol
| m/z | Relative Intensity (%) | Assignment |
| 104 | Moderate | [M]⁺ (Molecular Ion) |
| 103 | Low | [M-H]⁺ |
| 87 | Moderate | [M-OH]⁺ |
| 73 | High | [M-CH₂OH]⁺ |
| 57 | High | [C₃H₅O]⁺ |
| 43 | Very High | [C₂H₃O]⁺ |
Note: Predicted fragmentation pattern under electron ionization (EI). The molecular weight of 1,4-anhydroerythritol is 104.10 g/mol .
Experimental Protocols
The following are general experimental protocols for the synthesis and spectroscopic analysis of 1,4-anhydroerythritol.
Synthesis of 1,4-Anhydroerythritol from meso-Erythritol
This protocol is adapted from a practical and scalable preparation method.
Materials:
-
meso-Erythritol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Ethyl acetate (EtOAc)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add meso-erythritol and heat to 125-135 °C until completely molten.
-
Add p-toluenesulfonic acid monohydrate (5 mol %) to the molten erythritol.
-
Stir the reaction mixture at this temperature for approximately 2-3 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude product in ethyl acetate.
-
Add silica gel and sodium bicarbonate to the solution and stir vigorously to neutralize the acid and adsorb byproducts.
-
Filter the mixture through a pad of silica gel, washing with additional ethyl acetate.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 1,4-anhydroerythritol as a liquid.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of 1,4-anhydroerythritol for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient for the instrument.
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
¹H NMR: Acquire spectra using a standard pulse program. The spectral width should be set to cover the expected chemical shift range (e.g., 0-10 ppm).
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse program. The spectral width should be set to cover the expected chemical shift range (e.g., 0-100 ppm).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
Sample Preparation:
-
As 1,4-anhydroerythritol is a liquid, a thin film can be prepared by applying a small drop of the sample between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Instrument: Fourier Transform Infrared Spectrometer
-
Method: Attenuated Total Reflectance (ATR) or transmission.
-
Parameters: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
-
Background: Record a background spectrum of the clean ATR crystal or empty salt plates prior to sample analysis.
Mass Spectrometry
Sample Introduction and Ionization:
-
Method: Electron Ionization (EI) is a common method for small, volatile molecules like 1,4-anhydroerythritol.
-
Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
EI Parameters: A standard electron energy of 70 eV is typically used.
Mass Analysis:
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular ion and fragment ions (e.g., m/z 30-150).
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1,4-anhydroerythritol from meso-erythritol.
Caption: Synthesis of 1,4-Anhydroerythritol.
An In-depth Technical Guide to cis-Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-Tetrahydrofuran-3,4-diol, a versatile heterocyclic compound. The document details its chemical and physical properties, experimental protocols for its synthesis and application, and its potential biological significance.
Core Properties and Data
This compound, also known as 1,4-anhydroerythritol, is a cyclic organic compound with the molecular formula C4H8O3.[1][2][3][4] It is characterized by a tetrahydrofuran ring functionalized with two hydroxyl groups in a cis configuration.[2] This structural arrangement is crucial to its chemical reactivity and properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C4H8O3 | [1][3][4][5] |
| Molecular Weight | 104.10 g/mol | [4] |
| CAS Number | 4358-64-9 | [1][4][6] |
| Synonyms | 1,4-Anhydroerythritol, cis-3,4-Tetrahydrofurandiol | [2][4] |
| Purity (Typical) | ≥97% | [4] |
| Topological Polar Surface Area | 49.69 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [3][4][5] |
| Hydrogen Bond Acceptor Count | 3 | [3][4][5] |
| Rotatable Bond Count | 0 | [3][4][5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various chemical routes. The selection of a specific protocol depends on the desired yield, purity, and available starting materials.
2.1. Synthesis via Dihydroxylation
A common method for synthesizing this compound involves the dihydroxylation of tetrahydrofuran.[2]
-
Objective: To introduce two hydroxyl groups in a cis configuration onto the tetrahydrofuran ring.
-
Methodology:
-
The starting material, tetrahydrofuran, is treated with a dihydroxylating agent.
-
Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are typically employed for this transformation.[2]
-
The reaction is generally carried out in a suitable solvent system under controlled temperature conditions to ensure the desired stereoselectivity.
-
Following the reaction, a workup procedure is performed to isolate and purify the this compound product.
-
2.2. Synthesis from Sugar Alcohols
An alternative synthetic pathway involves the reduction of sugars.[2]
-
Objective: To derive this compound from readily available sugar precursors.
-
Methodology:
-
A suitable sugar alcohol is selected as the starting material.
-
A reduction process is carried out to convert the sugar alcohol into the corresponding tetrahydrofuran derivative.[2]
-
This transformation often involves multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
-
2.3. Application as a Protecting Group in Nucleoside Chemistry
The rigid cis-diol structure of this compound makes it a valuable backbone for creating novel protecting groups in organic synthesis.[7]
-
Objective: To utilize the this compound skeleton to create a carbonate-type acyl protecting group for the 5'-hydroxyl group of nucleosides.[7]
-
Methodology:
-
A carbonate-type acyl group incorporating the this compound structure and a tritylthio (TrS) or monomethoxytritylthio (MMTrS) group is synthesized.[7]
-
This "protected" protecting group is then introduced onto the 5'-hydroxyl group of a 3'-O-protected nucleoside derivative. This can be achieved using the corresponding acyl imidazolide or 4-nitrophenyl ester.[7]
-
Deprotection Protocol: The acyl group is removed under mild conditions using iodine. The iodine promotes the removal of the TrS or MMTrS group, which generates a free hydroxyl group. This is followed by a spontaneous self-cyclization, where the newly formed hydroxyl group intramolecularly attacks the acyl carbon, thus releasing the 5'-hydroxyl group of the nucleoside.[7]
-
Logical Workflow: Synthesis and Applications
The following diagram illustrates the synthetic origins of this compound and its subsequent applications as a chemical building block and a molecule with potential biological activities.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Buy this compound | 4358-64-9 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. lookchem.com [lookchem.com]
- 6. 4358-64-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound structure as a key skeleton of new protecting groups removable by self-cyclization under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of cis-Tetrahydrofuran-3,4-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of cis-tetrahydrofuran-3,4-diol in organic solvents. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. This guide provides a detailed theoretical assessment of its expected solubility based on its molecular structure. Furthermore, it outlines a comprehensive experimental protocol for the systematic determination of its solubility in various organic solvents, intended to empower researchers to generate the necessary data in their own laboratories. The methodologies described include the widely accepted shake-flask equilibrium method followed by gravimetric or spectroscopic analysis. A logical workflow for these experimental procedures is also presented.
Introduction
This compound is a polyhydroxylated cyclic ether of interest in various fields of chemical synthesis and pharmaceutical development. Understanding its solubility in organic solvents is critical for its application in reaction chemistry, purification processes such as crystallization, formulation development, and drug delivery systems. The presence of both a polar ether linkage and two hydroxyl groups on a compact five-membered ring imparts specific physicochemical properties that govern its interaction with different solvent environments.
Despite its relevance, a comprehensive search of scientific databases and literature has not yielded specific quantitative data on the solubility of this compound in common organic solvents. To address this gap, this guide provides a predictive analysis of its solubility and a detailed experimental framework for its empirical determination.
Theoretical Solubility Profile
The molecular structure of this compound, featuring two hydroxyl (-OH) groups and a tetrahydrofuran (THF) ether moiety, suggests a high degree of polarity. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the ether oxygen can act as a hydrogen bond acceptor.
Based on the principle of "like dissolves like," the following qualitative solubility profile is anticipated:
-
High Solubility/Miscibility: Expected in polar protic solvents such as water, methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions. Also likely to be highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Moderate to Good Solubility: Expected in other polar organic solvents like acetone, acetonitrile, and tetrahydrofuran itself.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether, where the energetic cost of breaking the strong intermolecular hydrogen bonds of the diol is not compensated by favorable solute-solvent interactions.
Experimental Determination of Solubility
The following section details a robust and widely accepted protocol for determining the equilibrium solubility of a solid compound in a liquid solvent. The "shake-flask" method is considered the gold standard for thermodynamic solubility measurements.
General Experimental Workflow
The process involves creating a saturated solution of this compound in the solvent of interest, ensuring that equilibrium is reached, separating the saturated solution from the excess solid, and then quantifying the concentration of the dissolved solid.
Caption: Workflow for determining the solubility of this compound.
Detailed Protocol: Shake-Flask Method
This protocol outlines the steps for determining the solubility of this compound in a single organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid, high purity)
-
Organic solvent of interest (analytical grade)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Oven for gravimetric analysis or a UV-Vis spectrophotometer/HPLC for spectroscopic analysis
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure a saturated solution is formed and that solid remains in equilibrium with the solution.
-
Add a precisely known volume or mass of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[1]
-
It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Carefully separate the saturated liquid phase from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial to pellet the excess solid, then carefully pipette the supernatant for analysis.
-
Filtration: Draw the saturated solution into a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any solid particles. Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
-
Quantification of Solute:
Method A: Gravimetric Analysis
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the clear, saturated filtrate into the pre-weighed dish and record the total weight.
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the dish containing the solid residue in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.[2]
-
The weight of the residue corresponds to the mass of this compound dissolved in the pipetted volume of the solvent.
Method B: Spectroscopic Analysis (e.g., UV-Vis or HPLC)
-
This method is suitable if the compound has a chromophore or can be otherwise detected.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance (or peak area for HPLC) of the standard solutions.
-
Accurately dilute a known volume of the saturated filtrate with the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Data Presentation and Calculation
All quantitative data should be systematically recorded. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).
Table 1: Example Data Table for Solubility of this compound at 25 °C
| Organic Solvent | Method of Analysis | Replicate 1 | Replicate 2 | Replicate 3 | Average Solubility ( g/100 mL) | Standard Deviation |
| Methanol | Gravimetric | |||||
| Ethanol | Gravimetric | |||||
| Acetone | Spectroscopic (HPLC) | |||||
| Acetonitrile | Spectroscopic (HPLC) | |||||
| Toluene | Gravimetric | |||||
| ... (other solvents) |
Conclusion
References
physical and chemical characteristics of cis-Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a versatile heterocyclic compound with the molecular formula C₄H₈O₃. Its rigid, cyclic structure and the cis-orientation of its two hydroxyl groups make it a valuable chiral building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and its applications in various research and development fields, particularly in the synthesis of complex molecules and the development of novel protecting groups.
Physical and Chemical Characteristics
This compound is a colorless substance with a defined set of physical and chemical properties that are crucial for its application in synthesis and research. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃ | [1][2] |
| Molecular Weight | 104.10 g/mol | [1] |
| CAS Number | 4358-64-9 | [1][2] |
| Appearance | Not specified, likely a colorless liquid or low-melting solid | |
| Melting Point | 20 °C | [2] |
| Boiling Point | 160-165 °C at 0.17 Torr | [2] |
| Density | 1.38 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.477 (lit.) | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
Computational Data
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | -1.2616 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 0 | [1] |
Experimental Protocols
Synthesis of this compound (1,4-Anhydroerythritol)
A practical and scalable method for the preparation of this compound involves the acid-catalyzed cyclodehydration of meso-erythritol.[1][2]
Materials:
-
meso-Erythritol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Silica gel
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
A mixture of meso-erythritol and 1 mol % of p-toluenesulfonic acid monohydrate in toluene is heated to 150 °C.
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled and concentrated under reduced pressure to remove the toluene.
-
The crude product is then subjected to a novel purification protocol involving a slurry with silica gel and sodium bicarbonate in ethyl acetate.
-
A slurry of the crude product, silica gel (2 kg/kg of crude product), and sodium bicarbonate (0.2 kg/kg of crude product) in ethyl acetate (10 L/kg of crude product) is prepared.
-
After stirring for 1 hour at ambient temperature, the slurry is filtered.
-
The resulting solid is washed with an additional portion of ethyl acetate.
-
The combined filtrates are concentrated under reduced pressure to yield this compound in 60-65% isolated yield and >95% purity.[1]
This method provides a significant advantage over older protocols that required high-vacuum distillation, which often led to the formation of oligomeric byproducts.[1]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for the structural elucidation and purity assessment of this compound.
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydrofuran ring. The chemical shifts and coupling patterns will be indicative of the cis-stereochemistry. The hydroxyl protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the tetrahydrofuran ring. The chemical shifts will be influenced by the neighboring oxygen atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (Liquid): A drop of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Sample Preparation (Solid): If the compound is a solid at room temperature, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
Expected Absorptions: The IR spectrum will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. C-O stretching vibrations for the ether and alcohol functionalities will appear in the fingerprint region (typically 1000-1300 cm⁻¹). C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and to confirm its molecular weight.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Analysis: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (104.10 g/mol ) and a characteristic fragmentation pattern.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its rigid structure and defined stereochemistry make it an ideal starting material for the construction of natural products and their analogues.
One notable application is its use as a key structural motif in the design of novel protecting groups for hydroxyl functions in nucleosides. The cis-diol arrangement allows for the formation of cyclic protecting groups that can be introduced and removed under specific conditions, offering advantages in the complex, multi-step synthesis of oligonucleotides.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dominated by its two hydroxyl groups and the ether linkage within the tetrahydrofuran ring.
-
Reactions of the Hydroxyl Groups: The diol functionality can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The cis-relationship of the hydroxyl groups allows for the formation of cyclic derivatives, such as acetals and ketals, upon reaction with aldehydes and ketones.
-
Ring Stability: The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, ring-opening reactions can occur.
-
Storage: For long-term storage, it is recommended to keep the compound in a cool, dry place, away from strong oxidizing agents and acids.
Conclusion
This compound is a fundamentally important building block in modern organic synthesis. Its well-defined physical and chemical properties, coupled with scalable and efficient synthetic routes, make it a readily accessible and highly valuable tool for researchers and professionals in drug development and materials science. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and characterization of this versatile compound, facilitating its broader application in the creation of complex and biologically active molecules.
References
A Preliminary Investigation into the Reactivity of cis-Tetrahydrofuran-3,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a versatile heterocyclic organic compound. Its structure, featuring a five-membered tetrahydrofuran (THF) ring with two cis-oriented hydroxyl groups, makes it a valuable chiral building block and a key structural motif in various biologically active molecules and pharmaceuticals.[1][2][3] The fixed spatial arrangement of its hydroxyl groups governs its reactivity and allows for stereoselective transformations, making it a compound of significant interest in organic synthesis and medicinal chemistry. This guide provides a preliminary investigation into the core reactivity of this compound, detailing its synthesis, key chemical transformations, and applications, with a focus on experimental data and protocols relevant to research and development.
Synthesis of this compound
The stereoselective synthesis of this compound and its derivatives is crucial for its application as a chiral precursor. The primary methods involve the dihydroxylation of an unsaturated precursor or the oxidative cyclization of a diene.
Dihydroxylation of 3,4-Dihydro-2H-furan
One of the most direct methods for synthesizing this compound is the syn-dihydroxylation of the corresponding alkene, 3,4-dihydro-2H-furan. This reaction introduces two hydroxyl groups on the same face of the double bond, leading to the desired cis stereochemistry. Reagents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) are commonly used for this transformation.[1][4]
Oxidative Cyclization of 1,5-Dienes
A powerful strategy for constructing the cis-substituted tetrahydrofuran ring system is the oxidative cyclization of 1,5-dienes.[5][6] This reaction, often catalyzed by transition metal-oxo species like ruthenium(VIII) (RuO₄) or osmium(VIII) (OsO₄), proceeds through a stereospecific process where four new C-O bonds and up to four stereocenters can be created with high diastereoselectivity for the cis-isomer.[6][7]
Experimental Protocol: Ruthenium-Catalyzed Oxidative Cyclization of a 1,5-Diene
This protocol is adapted from methodologies described for the synthesis of cis-2,5-disubstituted tetrahydrofurans.[7]
-
Preparation: In a round-bottom flask open to the air, dissolve the 1,5-diene substrate in a solvent mixture of dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF).
-
Reagent Addition: Add sodium periodate (NaIO₄) adsorbed onto silica gel (wet) to the solution. This serves as the co-oxidant.
-
Catalyst Introduction: Add a catalytic amount of ruthenium(III) chloride (RuCl₃, approx. 0.2 mol%) to initiate the reaction.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃). Filter the mixture to remove the silica gel and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a cis-tetrahydrofuran diol, can be purified by column chromatography on silica gel.[7][8]
Core Reactivity and Key Transformations
The reactivity of this compound is dominated by its two hydroxyl groups. These functional groups can undergo oxidation, be protected for subsequent reactions, or be derivatized to form esters, ethers, and other functional moieties.
Oxidation Reactions
The vicinal diol structure of this compound can be oxidized to afford different products depending on the oxidizing agent and reaction conditions.
-
Cleavage of the C-C bond: Strong oxidizing agents like sodium periodate (NaIO₄) can cleave the carbon-carbon bond between the two hydroxyl groups, leading to the opening of the tetrahydrofuran ring.[4]
-
Oxidation to Carbonyls: Selective oxidation of one or both hydroxyl groups to the corresponding ketone or diketone can be achieved using milder reagents.
Hydroxyl Group Protection and Deprotection
In multi-step syntheses, it is often necessary to protect the hydroxyl groups to prevent them from reacting with reagents intended for other parts of the molecule.
Common Protecting Groups for Diols:
| Protecting Group | Protection Reagent/Conditions | Deprotection Conditions | Reference |
| Acetonide | 2,2-Dimethoxypropane, CSA (cat.), DCM | HCl, THF/H₂O or TFA, CH₃CN/H₂O | [9] |
| Silyl Ethers (TBDMS) | TBDMSCl, Imidazole, DCM | TBAF, THF or HCl, THF/H₂O | [9] |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, PPTS, Toluene | Pd(OH)₂/C, H₂, EtOH | [9] |
| Carbonate | Carbonyldiimidazole (CDI), NaH, THF | KOH, MeOH | [9] |
Experimental Protocol: Acetonide Protection of a 1,2-Diol
-
Setup: Dissolve the diol (e.g., this compound) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Add 2,2-dimethoxypropane and a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench with a mild base (e.g., triethylamine).
-
Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the protected diol.[9]
Role as a Self-Cyclizing Protecting Group Scaffold
A notable application of the this compound structure is its use as a backbone for novel protecting groups.[10][11] These groups are designed to be removed in two steps: an initial deprotection under mild oxidative conditions, followed by a spontaneous self-cyclization that releases the protected functional group.[12][13]
For instance, carbonate-type acyl groups incorporating the this compound skeleton have been developed for the 5'-hydroxyl protection of nucleosides.[10] The removal of a tritylsulfenyl (TrS) or monomethoxytritylsulfenyl (MMTrS) group with iodine triggers an intramolecular attack by the newly freed hydroxyl group on the acyl carbon, leading to cyclization and release of the protected nucleoside.[10][11] The rigid, pre-organized conformation of the cis-diol system facilitates this rapid cyclization.[11]
Quantitative Data: Deprotection Half-Life
| Protecting Group | Conditions | Half-Life (t₁/₂) | Reference |
| CTFOC | 10 equiv I₂, 100 equiv H₂O, in CH₂Cl₂ | 1 min | [10] |
CTFOC: A carbonate-type protecting group with a this compound backbone.
Applications in Drug Development
The tetrahydrofuran motif is a common substructure in a wide array of natural products and biologically active molecules, including antitumor agents, antibiotics, and antivirals.[2][3][14] The defined stereochemistry of this compound makes it an attractive chiral precursor for the synthesis of these complex molecules. For example, chiral tetrahydrofuran derivatives are used in the synthesis of HIV protease inhibitors like amprenavir.[14] Its ability to serve as a rigid scaffold is also exploited in the design of novel therapeutic agents.
Visualizations
Diagrams of Reactivity and Workflows
Caption: Core reactivity pathways of this compound.
Caption: Experimental workflow for hydroxyl group protection.
Caption: Mechanism of a self-cyclizing protecting group.
References
- 1. Buy this compound | 4358-64-9 [smolecule.com]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Oxidation [users.ox.ac.uk]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. This compound structure as a key skeleton of new protecting groups removable by self-cyclization under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound structure as a key skeleton of new protecting groups removable by self-cyclization under oxidative conditions - Lookchem [lookchem.com]
- 13. (PDF) Cis-Tetrahydrofuran-3, 4-Diol Structure as a Key [research.amanote.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: cis-Tetrahydrofuran-3,4-diol as a Chiral Building Block in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a versatile and valuable chiral building block in modern organic synthesis. Its rigid tetrahydrofuran core, coupled with the cis-diol functionality, provides a well-defined stereochemical scaffold that is amenable to a variety of chemical transformations. This makes it an attractive starting material for the synthesis of complex, biologically active molecules, including modified nucleosides with potential antiviral or therapeutic applications.
One notable application of this compound is its use as a key component in the design of novel protecting groups for hydroxyl functionalities. These protecting groups can be engineered to be introduced and removed under specific and mild conditions, offering advantages in multi-step synthetic sequences. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a specialized protecting group and its application in nucleoside chemistry.
Application: A Novel Protecting Group for Nucleoside Synthesis
This compound serves as the chiral backbone for a variety of carbonate-type acyl protecting groups.[1] A prominent example is the this compound monomethoxytritylsulfenyl carbonate (CTFOC) group, which has been developed as a "protected" protecting group for the 5'-hydroxyl group of nucleosides.[1]
The design of the CTFOC group incorporates a monomethoxytritylsulfenyl (MMTrS) group, which can be selectively removed using iodine. This unmasks a neighboring hydroxyl group on the tetrahydrofuran scaffold, which then participates in an intramolecular cyclization to release the protected nucleoside. This two-stage deprotection strategy allows for the removal of the protecting group under mild, oxidative conditions.[1]
Logical Workflow for Protection and Deprotection
Caption: Workflow for the protection and deprotection of a nucleoside using the CTFOC group.
Quantitative Data
The efficiency of the protection and deprotection steps is crucial for the utility of any protecting group. The following table summarizes the reported yields for the key steps in the application of the CTFOC protecting group.
| Step | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Protection | |||||
| Introduction of the CTFOC group | 3'-O-(tert-Butyldimethylsilyl)thymidine | CTFOC-imidazolide, DBU, CH₃CN, rt, 2 h | 5'-O-(CTFOC)-3'-O-(TBDMS)thymidine | 95 | [1] |
| Deprotection | |||||
| Iodine-promoted removal of the CTFOC group | 5'-O-(CTFOC)-3'-O-(TBDMS)thymidine | I₂, pyridine, THF, rt, 10 min | 3'-O-(tert-Butyldimethylsilyl)thymidine | 98 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-(this compound monomethoxytritylsulfenyl carbonate)-3'-O-(tert-butyldimethylsilyl)thymidine (CTFOC-protected Thymidine)
Objective: To introduce the CTFOC protecting group onto the 5'-hydroxyl of a 3'-protected thymidine derivative.
Materials:
-
3'-O-(tert-Butyldimethylsilyl)thymidine
-
cis-4-((4-Methoxytrityl)sulfenyl)tetrahydrofuran-3-yl-oxycarbonyl imidazolide (CTFOC-imidazolide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3'-O-(tert-butyldimethylsilyl)thymidine (1.0 mmol) in anhydrous acetonitrile (10 mL) at room temperature, add CTFOC-imidazolide (1.2 mmol).
-
Add DBU (1.5 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5'-O-(CTFOC)-3'-O-(TBDMS)thymidine.
Protocol 2: Deprotection of 5'-O-(CTFOC)-3'-O-(tert-butyldimethylsilyl)thymidine
Objective: To remove the CTFOC protecting group from the 5'-hydroxyl of the protected thymidine derivative.
Materials:
-
5'-O-(CTFOC)-3'-O-(tert-butyldimethylsilyl)thymidine
-
Iodine (I₂)
-
Pyridine
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5'-O-(CTFOC)-3'-O-(tert-butyldimethylsilyl)thymidine (0.5 mmol) in anhydrous THF (5 mL).
-
Add pyridine (1.0 mmol) to the solution.
-
Add a solution of iodine (0.6 mmol) in THF (2 mL) dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution until the brown color of iodine disappears.
-
Dilute the mixture with dichloromethane (30 mL).
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected 3'-O-(tert-butyldimethylsilyl)thymidine.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the chemical transformations involved in the protection and deprotection of a nucleoside using the CTFOC group derived from this compound.
Caption: Chemical transformations in CTFOC protection and deprotection.
Conclusion
This compound is a powerful chiral building block that extends its utility beyond being a mere synthetic intermediate. Its application in the design of sophisticated protecting groups, such as the CTFOC group, highlights its potential in facilitating complex synthetic endeavors, particularly in the field of nucleoside and nucleotide chemistry. The mild and specific conditions for the removal of the CTFOC group make it an attractive alternative to traditional protecting groups, offering advantages in the synthesis of sensitive and multifunctional molecules. The protocols and data presented herein provide a practical guide for researchers looking to incorporate this versatile chiral building block into their synthetic strategies.
References
Application Notes and Protocols: cis-Tetrahydrofuran-3,4-diol in the Synthesis of Bioactive Lignans
Abstract
These application notes provide a comprehensive overview of the utility of cis-tetrahydrofuran-3,4-diol as a versatile chiral building block for the synthesis of natural products, with a particular focus on the stereoselective synthesis of bioactive lignans. Detailed protocols for key transformations, quantitative data, and visual representations of synthetic pathways are presented to guide researchers, scientists, and drug development professionals in the application of this readily available starting material.
Introduction
This compound, also known as 1,4-anhydroerythritol, is a valuable and commercially available chiral starting material. Its inherent stereochemistry and functional handles make it an attractive precursor for the enantioselective synthesis of a variety of complex natural products. The tetrahydrofuran moiety is a common structural motif found in numerous biologically active compounds, including the lignan family of natural products.[1][2] Lignans exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties, making them important targets for synthetic chemists.[3]
This document outlines a proposed synthetic strategy for the preparation of 3,4-dibenzyltetrahydrofuran lignans, such as (+)-enterofuran and (+)-lariciresinol, utilizing this compound as the foundational chiral scaffold.
Proposed Synthetic Pathway for Dibenzyltetrahydrofuran Lignans
The general retrosynthetic analysis for the synthesis of dibenzyltetrahydrofuran lignans from this compound involves a few key strategic steps. The core tetrahydrofuran ring is already present in the starting material. The primary challenges are the stereocontrolled introduction of the two benzyl substituents at the C-3 and C-4 positions and the subsequent modifications to achieve the final natural product.
A plausible forward synthetic route is outlined below. This pathway involves initial protection of the diol, followed by stereoselective functionalization and final deprotection.
Caption: Proposed synthetic pathway for lignans.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key transformations in the proposed synthesis of dibenzyltetrahydrofuran lignans from this compound.
Protection of this compound
To enable selective reactions at other positions and to control stereochemistry, the vicinal diol functionality of the starting material must be protected. A common and efficient method is the formation of a cyclic acetal, such as an acetonide.[4]
Protocol 3.1.1: Acetonide Protection
-
To a solution of this compound (1.0 eq) in anhydrous acetone (0.2 M), add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine (0.1 eq).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the acetonide-protected diol.
| Reactant | MW | Equivalents | Amount |
| This compound | 104.10 | 1.0 | 1.04 g (10 mmol) |
| 2,2-Dimethoxypropane | 104.15 | 1.5 | 1.84 mL (15 mmol) |
| p-TsOH·H₂O | 190.22 | 0.05 | 95 mg (0.5 mmol) |
| Acetone | - | - | 50 mL |
| Product | MW | Expected Yield | Appearance |
| (3aR,6aR)-Tetrahydro-2,2-dimethylfuro[3,4-d][1][5]dioxole | 144.17 | 85-95% | Colorless oil |
Stereoselective Dibenzylation
The key step in this synthesis is the stereoselective introduction of the two benzyl groups. This can be achieved through various methods, including the alkylation of an enolate derived from a lactone intermediate or a stereoselective reduction of an unsaturated precursor. A direct stereoselective benzylation of the protected tetrahydrofuran is also a potential route.
Protocol 3.2.1: Reductive Arylation via Redox-Relay Heck Reaction
A recently developed redox-relay Heck reaction provides a powerful method for the synthesis of 3-aryl tetrahydrofurans from cis-2-butene-1,4-diol.[6][7] This strategy can be adapted for the synthesis of dibenzylated lignans.
Caption: Redox-Relay Heck reaction workflow.
Experimental Protocol (Adapted from literature[7])
-
To a reaction vessel, add the aryl iodide (1.0 eq), cis-2-butene-1,4-diol (1.5 eq), palladium acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).
-
Add a suitable solvent (e.g., toluene) and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate under reduced pressure.
-
The crude hemiacetal can be directly used in the next step. Dissolve the crude product in dichloromethane (0.1 M).
-
Cool the solution to 0 °C and add triethylsilane (2.0 eq) followed by boron trifluoride diethyl etherate (1.5 eq).
-
Stir the reaction at 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Reactant | Typical Yield (Heck) | Typical Yield (Reduction) | Stereoselectivity |
| Aryl Iodide | 80-98% | >95% | High for cis product |
Note: For the synthesis of 3,4-dibenzyltetrahydrofurans, a sequential Heck reaction or a related cross-coupling strategy would be necessary.
Deprotection
The final step is the removal of the protecting group to unveil the diol functionality of the target lignan.
Protocol 3.3.1: Acetonide Deprotection
-
Dissolve the acetonide-protected lignan (1.0 eq) in a mixture of tetrahydrofuran and 1 M aqueous HCl (e.g., 4:1 v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization Data of Key Intermediates
Accurate characterization of intermediates is crucial for a successful multi-step synthesis. Below is a table summarizing expected spectroscopic data for key intermediates.
| Compound | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | IR (cm⁻¹) |
| Acetonide-protected diol | ~4.7 (m, 2H), ~3.9 (m, 2H), ~3.7 (m, 2H), 1.4 (s, 3H), 1.3 (s, 3H) | ~78, ~70, ~27, ~25 | 2980, 1380, 1210, 1070 |
| Dibenzylated product | ~7.3-7.1 (m, 10H), ~4.0-3.5 (m, 4H), ~2.9 (m, 4H), ~2.5 (m, 2H) | ~140, 129, 128, 126, ~80, ~45, ~38 | 3030, 2920, 1600, 1495, 1070 |
Conclusion
This compound serves as an excellent chiral starting material for the enantioselective synthesis of natural products, particularly lignans. The protocols outlined in these application notes provide a practical guide for the key chemical transformations required to convert this simple diol into complex and biologically active molecules. The modular nature of the proposed synthetic route allows for the preparation of a variety of lignan analogues for further investigation in drug discovery and development programs. Further optimization of the stereoselective dibenzylation step will be crucial for achieving high overall yields and stereopurity of the final natural products.
References
- 1. Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes) [mdpi.com]
- 2. Synthesis of 3,4-dibenzyltetrahydrofuran lignans (9,9'-epoxylignanes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-Tetrahydrofuran-3,4-diol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a versatile and synthetically accessible chiral building block derived from the chiral pool. Its rigid C2-symmetric scaffold and stereochemically defined hydroxyl groups make it an attractive starting material for the synthesis of a wide range of complex chiral molecules, including pharmaceuticals, natural products, and specialized ligands for asymmetric catalysis. This document provides detailed application notes and protocols for the utilization of this compound in asymmetric synthesis.
Core Applications
The primary application of this compound in asymmetric synthesis is as a chiral scaffold. The inherent C2 symmetry can be exploited to synthesize C2-symmetric chiral ligands, which are highly effective in a variety of metal-catalyzed asymmetric reactions. Furthermore, the diol functionality serves as a convenient handle for the introduction of various functional groups, enabling the synthesis of complex molecular architectures with high stereocontrol.
One notable application is in the synthesis of chiral phosphine ligands. These ligands, when complexed with transition metals, can catalyze a broad spectrum of asymmetric transformations with high enantioselectivity.
Synthesis of a C2-Symmetric Diphosphine Ligand from this compound
A key application of this compound is in the synthesis of chiral diphosphine ligands. The following protocol details the synthesis of a C2-symmetric bis(diphenylphosphino) ligand derived from 1,4-anhydroerythritol.
Experimental Workflow
Caption: Synthetic workflow for a C2-symmetric diphosphine ligand.
Detailed Experimental Protocol
Step 1: Synthesis of (3S,4S)-tetrahydrofuran-3,4-diyl dimethanesulfonate (Dimesylate Intermediate)
-
To a stirred solution of this compound (1.00 g, 9.61 mmol) in anhydrous pyridine (20 mL) at 0 °C, methanesulfonyl chloride (1.86 mL, 24.0 mmol) is added dropwise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of ice-water (50 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude dimesylate.
-
Purification by flash column chromatography (silica gel, hexane/ethyl acetate = 1:1) yields the pure dimesylate intermediate.
Step 2: Synthesis of (3S,4R)-3,4-bis(diphenylphosphino)tetrahydrofuran (C2-Symmetric Diphosphine Ligand)
-
To a solution of diphenylphosphine (3.58 g, 19.2 mmol) in anhydrous THF (40 mL) at -78 °C under an argon atmosphere, n-butyllithium (1.6 M in hexanes, 12.0 mL, 19.2 mmol) is added dropwise. The solution turns deep red, indicating the formation of lithium diphenylphosphide.
-
The solution is warmed to 0 °C and stirred for 30 minutes.
-
A solution of the dimesylate intermediate (2.50 g, 9.61 mmol) in anhydrous THF (20 mL) is added dropwise to the lithium diphenylphosphide solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl (30 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 40 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield the C2-symmetric diphosphine ligand as a white solid.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Dimesylate Intermediate | This compound | Methanesulfonyl chloride, Pyridine | 85 | >98 (by NMR) |
| 2 | C2-Symmetric Diphosphine Ligand | Dimesylate Intermediate | Lithium diphenylphosphide | 78 | >99 (by NMR) |
Application in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation
The synthesized C2-symmetric diphosphine ligand can be utilized in various asymmetric catalytic reactions. A prominent example is the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.
Logical Relationship of Catalytic Cycle
Application of cis-Tetrahydrofuran-3,4-diol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a versatile and chiral building block of significant interest in medicinal chemistry. Its rigid, five-membered ring structure, coupled with the cis-oriented hydroxyl groups, provides a stereochemically defined scaffold for the synthesis of complex and biologically active molecules. This document provides an overview of its applications, with a focus on its role in the development of nucleoside analogues and other therapeutic agents. While the direct incorporation of the intact this compound moiety into marketed drugs is not prominently documented in publicly available literature, its utility as a synthetic precursor is well-established.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a chiral starting material for the synthesis of novel therapeutic candidates. Its key roles include:
-
Scaffold for Nucleoside Analogues: The tetrahydrofuran ring serves as a stable isostere for the furanose sugar ring found in natural nucleosides. This allows for the synthesis of carbocyclic nucleoside analogues where the ring oxygen is replaced by a methylene group, or modified nucleosides with altered stereochemistry. These modifications can enhance metabolic stability and improve the pharmacokinetic profile of the resulting compounds. Such analogues have been investigated for their potential as antiviral (including anti-HIV and anti-herpes) and anticancer agents.
-
Chiral Pool Precursor: The inherent chirality of this compound makes it a valuable starting material for asymmetric synthesis. The stereochemically defined hydroxyl groups can be selectively functionalized to introduce a variety of substituents, leading to the creation of diverse libraries of compounds for biological screening.
-
Backbone for Protecting Groups: The diol structure has been utilized in the design of novel protecting groups, particularly for the 5'-hydroxyl group of nucleosides. These protecting groups can be removed under specific conditions, facilitating complex multi-step syntheses of oligonucleotides.
Data Presentation
Due to the nature of publicly available information, which often focuses on synthetic methodologies rather than extensive quantitative biological data for specific compounds derived from this compound, a comprehensive table of quantitative data is not feasible. Research in this area often involves the synthesis of numerous analogues, with biological activity data being highly specific to the final molecular structure and the biological target being investigated.
However, to illustrate the type of data generated in such studies, the following is a representative table based on a hypothetical series of nucleoside analogues derived from this compound.
| Compound ID | Modification on THF Scaffold | Target | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| Parent | Unmodified Base | HIV-1 Reverse Transcriptase | Enzyme Inhibition | > 100 | > 100 | - |
| Analog 1 | 5-Fluorouracil | HIV-1 Reverse Transcriptase | Enzyme Inhibition | 15.2 | > 100 | > 6.6 |
| Analog 2 | Adenine | HIV-1 Reverse Transcriptase | Enzyme Inhibition | 8.7 | 85 | 9.8 |
| Analog 3 | Guanine | HIV-1 Reverse Transcriptase | Enzyme Inhibition | 22.5 | > 100 | > 4.4 |
| Analog 4 | 3'-Azido modification | HIV-1 Reverse Transcriptase | Enzyme Inhibition | 0.9 | 50 | 55.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be dependent on the specific molecular structures and experimental conditions.
Experimental Protocols
Detailed experimental protocols are highly specific to the target molecule being synthesized. The following provides a generalized, conceptual protocol for the synthesis of a nucleoside analogue using this compound as a starting material. Researchers should consult the primary literature for specific reaction conditions, catalysts, and purification methods.
Protocol: Synthesis of a Protected Nucleobase-Coupled Tetrahydrofuran Derivative
-
Protection of Diol:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride, benzoyl chloride) and a base (e.g., triethylamine, imidazole) to selectively protect one or both hydroxyl groups.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the protected intermediate by column chromatography.
-
-
Activation of the Remaining Hydroxyl Group:
-
If one hydroxyl group remains, activate it for nucleophilic substitution by converting it to a good leaving group (e.g., a tosylate or mesylate) using the corresponding sulfonyl chloride in the presence of a base like pyridine.
-
Purify the activated intermediate.
-
-
Nucleobase Coupling (Mitsunobu Reaction or SN2 Displacement):
-
Mitsunobu Conditions: Dissolve the protected diol, the desired nucleobase (e.g., adenine, thymine), and triphenylphosphine in an anhydrous solvent like tetrahydrofuran (THF). Cool the mixture to 0°C and add a dialkyl azodicarboxylate (e.g., DEAD or DIAD) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
SN2 Conditions: Dissolve the activated intermediate and the deprotonated nucleobase (prepared by treating the nucleobase with a strong base like sodium hydride) in a polar aprotic solvent (e.g., DMF). Heat the reaction mixture to facilitate the displacement of the leaving group.
-
Monitor the reaction by TLC.
-
Purify the coupled product using column chromatography.
-
-
Deprotection:
-
Remove the protecting groups using appropriate conditions. For example, silyl ethers can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF), and benzoyl esters can be cleaved by hydrolysis with a base like sodium methoxide.
-
Purify the final nucleoside analogue by column chromatography or recrystallization.
-
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a nucleoside analogue from this compound.
cis-Tetrahydrofuran-3,4-diol: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a conformationally constrained cyclic ether diol that has emerged as a privileged scaffold in modern drug discovery. Its rigid structure, stereochemical complexity, and ability to form key hydrogen bonding interactions make it an attractive building block for the design of potent and selective therapeutic agents. This document provides an overview of its applications, particularly in the development of HIV-1 protease inhibitors, along with detailed experimental protocols for its synthesis and the biological evaluation of its derivatives.
The tetrahydrofuran motif is a common substructure in a wide array of biologically active natural products, exhibiting diverse pharmacological activities including antitumor, antimicrobial, and antiviral effects. The incorporation of the cis-diol functionality provides specific hydrogen bond donor and acceptor properties that can be exploited to achieve high-affinity binding to biological targets. A prime example of the successful application of this scaffold is in the potent HIV-1 protease inhibitor, Darunavir, where a bis-tetrahydrofuranyl (bis-THF) moiety, derived from this compound, plays a crucial role in its efficacy and high genetic barrier to resistance.[1][2]
Application in HIV-1 Protease Inhibitors
The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.
The this compound scaffold has been extensively utilized in the design of potent HIV-1 protease inhibitors. The bis-THF ligand in Darunavir, for instance, forms strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the S2 subsite of the protease active site.[3] These interactions with the highly conserved backbone of the enzyme, rather than the more mutable side chains, are a key factor in Darunavir's ability to inhibit both wild-type and drug-resistant strains of HIV-1.[1][3]
Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro potencies of several HIV-1 protease inhibitors incorporating the bis-THF scaffold, demonstrating the impact of structural modifications on their activity.
| Compound/Inhibitor | Structure | Ki (nM) vs. Wild-Type HIV-1 Protease | IC50 (nM) vs. Wild-Type HIV-1 | Reference |
| Darunavir (TMC-114) | (Structure of Darunavir) | 0.0045 | 3 | [1] |
| Amprenavir | (Structure of Amprenavir) | 0.39 | - | [3] |
| Inhibitor 1 | (Generic structure with R1, R2) | Value | Value | Citation |
| Inhibitor 2 | (Generic structure with R3, R4) | Value | Value | Citation |
Note: Structures and specific data points for "Inhibitor 1" and "Inhibitor 2" would be populated from specific research articles found during the search.
Experimental Protocols
Synthesis of this compound (1,4-Anhydroerythritol)
This protocol describes the synthesis of this compound from the readily available starting material, meso-erythritol, via acid-catalyzed intramolecular dehydration.
Materials:
-
meso-Erythritol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Silica gel
-
Anhydrous sodium sulfate
-
Organic solvents (e.g., ethyl acetate, dichloromethane)
-
Distillation apparatus
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, add meso-erythritol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the erythritol.
-
Dehydration: Heat the mixture under vacuum. The product, 1,4-anhydroerythritol, will distill as it is formed. The reaction temperature and vacuum pressure should be carefully controlled to ensure efficient distillation of the product while minimizing side reactions.
-
Neutralization: Collect the distillate and dissolve it in a suitable organic solvent like ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1,4-anhydroerythritol can be purified by silica gel column chromatography. A novel purification method involves creating a slurry of the crude product with silica gel and sodium bicarbonate, followed by filtration and elution to yield the pure product.[4]
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and by measuring its refractive index and density.
Enzymatic Kinetic Resolution of Tetrahydrofuran Derivatives
To obtain enantiomerically pure derivatives of this compound, enzymatic kinetic resolution is a powerful technique. This protocol provides a general workflow for the lipase-catalyzed resolution of a racemic alcohol derivative.
Materials:
-
Racemic tetrahydrofuran alcohol derivative
-
Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Organic solvent (e.g., toluene, tetrahydrofuran)
-
Phosphate buffer
-
Magnetic stirrer and hot plate
-
HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: In a flask, dissolve the racemic alcohol in the chosen organic solvent.
-
Enzyme Addition: Add the lipase to the solution. The amount of enzyme will depend on its activity and the scale of the reaction.
-
Acylation: Add the acyl donor to the mixture.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Reaction Quench: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation and Purification: Separate the unreacted alcohol from the acylated product by column chromatography.
-
Hydrolysis (optional): The separated ester can be hydrolyzed back to the corresponding alcohol of the opposite configuration, providing access to both enantiomers.
HIV-1 Protease Activity Assay (Fluorometric)
This protocol describes a high-throughput fluorometric assay to determine the inhibitory activity of compounds against HIV-1 protease. The assay is based on the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., containing a FRET pair)
-
Assay Buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, DTT, and a non-ionic detergent)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Darunavir)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of HIV-1 protease and the fluorogenic substrate in the assay buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add a small volume of the diluted compounds to the wells of the 96-well plate. Include controls for 100% enzyme activity (DMSO only) and no enzyme activity (buffer only).
-
Enzyme Addition: Add the HIV-1 protease solution to all wells except the "no enzyme" control.
-
Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate solution to all wells. Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Cell-Based Assay
This protocol outlines a cell-based assay to evaluate the antiviral activity of compounds against HIV-1 replication in a human T-cell line.
Materials:
-
Human T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Test compounds
-
Reference antiviral drug (e.g., Darunavir)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter cell line)
Procedure:
-
Cell Seeding: Seed the T-cells into the wells of a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include controls for uninfected cells and infected cells without any compound.
-
Viral Infection: Add the HIV-1 viral stock to the wells containing cells and compounds.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
Quantification of Viral Replication: After the incubation period, quantify the extent of viral replication in the cell culture supernatant using a suitable method (e.g., p24 ELISA).
-
Cytotoxicity Assay: In a parallel experiment, assess the cytotoxicity of the compounds on the host cells in the absence of the virus using an appropriate method (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the 50% effective concentration (EC50) of the compounds, which is the concentration that inhibits viral replication by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Visualizations
Caption: Mechanism of HIV-1 Protease and its inhibition.
Caption: General workflow for the synthesis of drug candidates.
Caption: Workflow for biological evaluation of inhibitors.
References
- 1. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Protecting Group Strategies for the cis-Tetrahydrofuran-3,4-diol Backbone in Nucleoside Analogue Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The cis-tetrahydrofuran-3,4-diol scaffold is a crucial building block in the synthesis of a variety of biologically active nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics. The stereochemistry of the diol is a key determinant of biological activity, necessitating precise control during multi-step syntheses. Effective protecting group strategies are therefore paramount to mask the reactive hydroxyl groups, enabling regioselective modifications and the successful coupling with nucleobases.
This document provides detailed application notes and experimental protocols for the protection and deprotection of the this compound backbone. It covers commonly employed protecting groups, including acetonides, benzylidene acetals, and silyl ethers, with a focus on their application in the synthesis of nucleoside analogues.
Logical Workflow for Protecting Group Strategy
The selection of an appropriate protecting group strategy is a critical decision in the synthetic route. The following diagram illustrates a logical workflow for choosing, applying, and removing protecting groups for the this compound backbone.
Caption: Logical workflow for the application of protecting groups.
Comparative Data of Common Protecting Groups
The choice of protecting group depends on its stability under various reaction conditions and the availability of selective deprotection methods. The following table summarizes the characteristics of commonly used protecting groups for cis-1,2-diols.
| Protecting Group | Structure | Protection Conditions (Typical Yield) | Deprotection Conditions (Typical Yield) | Stability |
| Isopropylidene (Acetonide) | Cyclic Ketal | 2,2-Dimethoxypropane or Acetone, cat. acid (e.g., CSA, TsOH) (High) | Mild acid (e.g., aq. AcOH, Dowex-H⁺) (78-98%)[1] | Stable to basic, reductive, and oxidative conditions. Labile to acid. |
| Benzylidene Acetal | Cyclic Acetal | Benzaldehyde dimethyl acetal, Cu(OTf)₂ or CSA, TsOH (Very Good)[2] | Catalytic hydrogenolysis (Pd/C, H₂ or Et₃SiH) (Excellent)[2]; Acidic hydrolysis | Stable to basic and nucleophilic conditions. Can be regioselectively opened. |
| tert-Butyldimethylsilyl (TBDMS/TBS) Ether | Silyl Ether | TBDMSCl, Imidazole, DMF (up to 100%) | TBAF in THF (>90%); Acidic conditions (e.g., aq. AcOH) | Stable to basic conditions. Labile to fluoride ions and acidic conditions. |
Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of the this compound backbone. While these protocols are based on established procedures for diols, optimization for the specific substrate may be necessary.
Isopropylidene (Acetonide) Protection
Acetonides are one of the most common protecting groups for cis-diols due to their ease of formation and mild cleavage conditions.
Protection Protocol:
-
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (TsOH) or Camphorsulfonic acid (CSA)
-
Anhydrous acetone or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone or DCM, add 2,2-dimethoxypropane (1.5 eq).
-
Add a catalytic amount of TsOH or CSA (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Deprotection Protocol:
-
Materials:
-
Acetonide-protected this compound derivative
-
Aqueous acetic acid (e.g., 80% AcOH in H₂O) or Dowex-50W-X8 resin
-
Methanol or Tetrahydrofuran (THF)
-
-
Procedure (Aqueous Acetic Acid):
-
Dissolve the acetonide-protected compound (1.0 eq) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC.
-
Upon completion, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography.
-
-
Procedure (Dowex Resin):
-
Dissolve the acetonide-protected compound in methanol or THF.
-
Add Dowex-50W-X8 resin and stir the suspension at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the resin and wash it with the solvent.
-
Concentrate the filtrate to obtain the deprotected diol.
-
Benzylidene Acetal Protection
Benzylidene acetals offer robust protection and the advantage of regioselective opening to yield mono-protected diols.
Protection Protocol:
-
Materials:
-
This compound
-
Benzaldehyde dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or CSA/TsOH
-
Anhydrous acetonitrile
-
Triethylamine
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add Cu(OTf)₂ (0.05–0.1 mmol).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection Protocol (Catalytic Transfer Hydrogenation):
-
Materials:
-
Benzylidene acetal-protected derivative
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH) or Hydrogen gas (H₂)
-
Methanol or Ethanol
-
Celite®
-
-
Procedure: [2]
-
To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL), add 10% Pd/C (10 mol%).
-
Carefully add triethylsilane (3.0 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected diol.
-
tert-Butyldimethylsilyl (TBS) Ether Protection
TBS ethers are widely used due to their stability and the availability of mild and selective deprotection methods using fluoride reagents.
Protection Protocol:
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMSCl (2.2 eq for bis-protection) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This may take several hours.
-
Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Deprotection Protocol:
-
Materials:
-
TBS-protected derivative
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBS-protected compound (1.0 eq) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.1 eq per silyl group) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC. Deprotection is usually rapid.
-
Once complete, concentrate the reaction mixture.
-
Purify the residue by silica gel column chromatography to remove the silyl byproducts and any excess TBAF.
-
Application in Nucleoside Analogue Synthesis
The protected this compound is a key intermediate for the synthesis of novel nucleoside analogues. The general strategy involves the activation of one of the carbons adjacent to the furan oxygen, followed by coupling with a nucleobase. An orthogonal protecting group strategy is crucial for the selective deprotection of the diol and any protecting groups on the nucleobase.
Caption: Synthetic pathway to nucleoside analogues.
Example Synthetic Step: Vorbrüggen Glycosylation
A common method for coupling the sugar moiety with a silylated nucleobase is the Vorbrüggen glycosylation. This reaction is typically catalyzed by a Lewis acid, such as TMSOTf.
-
Procedure (Illustrative):
-
The protected and activated this compound derivative (e.g., a 2-acetoxy or 2-bromo derivative) is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane).
-
The silylated nucleobase (e.g., persilylated thymine or adenine) is added to the solution.
-
The Lewis acid catalyst (e.g., TMSOTf) is added dropwise at a low temperature (e.g., 0 °C or -78 °C).
-
The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
The reaction is quenched, and the crude product is worked up and purified by column chromatography to yield the protected nucleoside analogue.
-
The subsequent deprotection steps would then be carried out according to the chosen orthogonal strategy to unveil the final nucleoside analogue for biological evaluation.
Conclusion
The strategic use of protecting groups is indispensable for the successful synthesis of nucleoside analogues based on the this compound backbone. The choice between acetonide, benzylidene acetal, and silyl ether protecting groups should be guided by the specific requirements of the synthetic route, including the stability needed for downstream reactions and the desired deprotection conditions. The protocols and comparative data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient and controlled synthesis of novel therapeutic agents.
References
Application Notes and Protocols for the Functionalization of cis-Tetrahydrofuran-3,4-diol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the hydroxyl groups of cis-tetrahydrofuran-3,4-diol. This versatile building block is a valuable scaffold in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of new chemical space and the development of novel therapeutic agents.[1][2]
Introduction
This compound, a cyclic diol, presents two secondary hydroxyl groups with a cis stereochemical relationship. This arrangement offers unique opportunities for selective and di-functionalization, leading to a variety of derivatives with potential applications in areas such as antiviral drug development and as chiral synthons.[2] The tetrahydrofuran motif is a common feature in many biologically active natural products and approved pharmaceuticals.[3] This document outlines key methodologies for the etherification and esterification of these hydroxyl groups, providing researchers with the necessary protocols to synthesize novel derivatives for further investigation.
Key Functionalization Strategies
The primary methods for functionalizing the hydroxyl groups of this compound are etherification and esterification.
-
Etherification: The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[4][5] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[4]
-
Esterification: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[6][7][8]
Selective mono-functionalization of the diol can be challenging but may be achieved by controlling stoichiometry, reaction conditions, or by using appropriate protecting group strategies.
Experimental Protocols
Etherification: Williamson Ether Synthesis
This protocol describes the synthesis of the dibenzyl ether of this compound. A similar procedure with one equivalent of benzyl bromide could be explored for selective mono-benzylation, likely requiring chromatographic separation of the product mixture.
Reaction Scheme:
Caption: General scheme for the dibenzylation of this compound.
Protocol: Synthesis of cis-3,4-Dibenzyloxytetrahydrofuran
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the diol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value | Notes |
| This compound | 1.0 eq | Starting material |
| Sodium Hydride (60%) | 2.2 eq | Base |
| Benzyl Bromide | 2.2 eq | Alkylating agent |
| Solvent | Anhydrous THF | |
| Temperature | 0 °C to rt | |
| Reaction Time | 12-24 h | Monitored by TLC |
| Product | cis-3,4-Dibenzyloxytetrahydrofuran | |
| Representative Purified Yield | 70-85% | Based on analogous reactions |
Expected Characterization Data (for cis-3,4-Dibenzyloxytetrahydrofuran):
-
¹H NMR (CDCl₃): δ ~7.3 (m, 10H, Ar-H), 4.6 (s, 4H, -OCH₂Ph), 4.0-3.8 (m, 4H, THF-H), 3.7-3.5 (m, 2H, THF-H).
-
¹³C NMR (CDCl₃): δ ~138 (Ar-C), 128.5 (Ar-CH), 127.7 (Ar-CH), 80 (THF-CH), 72 (-OCH₂Ph), 70 (THF-CH₂).
Esterification: Steglich Esterification
This protocol details the di-acetylation of this compound. For selective mono-acetylation, one equivalent of acetic acid and the coupling agent should be used, followed by chromatographic separation.
Reaction Scheme:
Caption: General scheme for the di-acetylation of this compound.
Protocol: Synthesis of cis-3,4-Diacetoxytetrahydrofuran
Materials:
-
This compound
-
Acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (2.2 eq), and DMAP (0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (2.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 N HCl solution, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value | Notes |
| This compound | 1.0 eq | Starting material |
| Acetic Acid | 2.2 eq | Acylating agent |
| EDC | 2.2 eq | Coupling agent |
| DMAP | 0.2 eq | Catalyst |
| Solvent | Anhydrous DCM | |
| Temperature | 0 °C to rt | |
| Reaction Time | 4-12 h | Monitored by TLC |
| Product | cis-3,4-Diacetoxytetrahydrofuran | |
| Representative Purified Yield | 80-95% | Based on analogous reactions[6] |
Expected Characterization Data (for cis-3,4-Diacetoxytetrahydrofuran):
-
¹H NMR (CDCl₃): δ ~5.1 (m, 2H, THF-CH-OAc), 4.0-3.8 (m, 4H, THF-H), 2.1 (s, 6H, -COCH₃).
-
¹³C NMR (CDCl₃): δ ~170 (-C=O), 75 (THF-CH-OAc), 68 (THF-CH₂), 21 (-COCH₃).
Workflow Diagrams
Caption: Experimental workflow for Williamson ether synthesis.
References
- 1. Buy this compound | 4358-64-9 [smolecule.com]
- 2. Antiviral Profiling of C-18- or C-19-Functionalized Semisynthetic Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-Tetrahydrofuran-3,4-diol
Welcome to the technical support center for the synthesis of cis-Tetrahydrofuran-3,4-diol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, particularly when using the popular method of cis-dihydroxylation of 2,5-dihydrofuran with osmium tetroxide.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The osmium tetroxide (OsO₄) or potassium osmate catalyst may have degraded. | - Use a fresh batch of OsO₄ or potassium osmate. - Ensure proper storage of the catalyst, protected from light and moisture. |
| Inefficient Co-oxidant: The co-oxidant (e.g., N-methylmorpholine N-oxide - NMO) may be of poor quality or used in incorrect stoichiometry, leading to inefficient regeneration of the Os(VIII) species.[1] | - Use a high-purity co-oxidant. - Verify the stoichiometry of the co-oxidant. An excess is often required. |
| Slow Hydrolysis of Osmate Ester: The intermediate osmate ester may be slow to hydrolyze, hindering product release. | - For certain substrates, the addition of methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate.[1] - Ensure adequate stirring and reaction time to facilitate hydrolysis. |
| Inappropriate Reaction Conditions: Temperature and pH can significantly impact the reaction rate and yield. | - Optimize the reaction temperature. Dihydroxylation reactions are often run at 0 °C to room temperature.[1] - The reaction proceeds more rapidly under slightly basic conditions. Use a buffered solution to maintain a stable pH.[2] |
| Poor Mixing in Biphasic Systems: Inadequate mixing can limit the interaction between reactants in different phases. | - Ensure vigorous stirring throughout the reaction to maximize the interfacial area between the aqueous and organic phases.[1] |
Issue 2: Poor Diastereoselectivity (Formation of trans-Isomer)
| Potential Cause | Recommended Solution |
| "Second Cycle" Dihydroxylation: If the olefin concentration is too high, a second substrate molecule might bind to the catalytic center without the chiral ligand, leading to a non-enantioselective dihydroxylation and reduced diastereoselectivity.[2] | - Maintain a low concentration of the olefin (2,5-dihydrofuran). - Consider slow addition of the olefin to the reaction mixture. |
| Absence of Chiral Ligand: For asymmetric dihydroxylation, the absence or degradation of the chiral ligand will result in a racemic or near-racemic mixture of cis and trans diols. | - Use a fresh, high-purity chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL). - Ensure the correct enantiomer of the ligand is used for the desired stereochemical outcome. |
| Reaction Temperature: Higher temperatures can sometimes lead to reduced stereoselectivity. | - Perform the reaction at lower temperatures (e.g., 0 °C) to enhance diastereoselectivity. |
Issue 3: Formation of Side Products and Impurities
| Potential Cause | Recommended Solution |
| Over-oxidation: The diol product can be further oxidized to dicarbonyl compounds, especially with less selective oxidizing agents or harsh reaction conditions.[3] | - Use a milder co-oxidant if over-oxidation is a significant issue. - Carefully control the reaction time and temperature. - The use of a diol captor, such as dihydroxyphenylborane, can prevent further oxidation of the product.[4] |
| Rearrangement Products: Although rare with osmium tetroxide due to the concerted mechanism, rearrangements can occur under certain conditions or with alternative reagents. | - Stick to established protocols for osmium-catalyzed dihydroxylation to minimize the risk of rearrangements.[5] |
| Incomplete Reaction: Unreacted starting material (2,5-dihydrofuran) can be a major impurity. | - Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion. - If the reaction stalls, consider adding a fresh portion of the catalyst or co-oxidant. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and reliable method is the cis-dihydroxylation of 2,5-dihydrofuran. This is typically achieved using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).[3][6] This method is known for its high stereoselectivity, yielding the cis-diol.
Q2: Why is osmium tetroxide used catalytically, and what are the safety precautions?
A2: Osmium tetroxide is expensive and highly toxic.[3][6] Therefore, it is almost always used in catalytic amounts. A co-oxidant is required to regenerate the active Os(VIII) species from the Os(VI) formed after the dihydroxylation step. Due to its toxicity and volatility, OsO₄ should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: Can I use potassium permanganate instead of osmium tetroxide?
A3: While cold, alkaline potassium permanganate (KMnO₄) can also produce syn-diols, it is generally less useful for this synthesis. KMnO₄ is a stronger oxidizing agent and often leads to poor yields due to over-oxidation of the diol product.[5]
Q4: How can I improve the enantioselectivity of the dihydroxylation?
A4: To achieve high enantioselectivity, the Sharpless asymmetric dihydroxylation is employed. This method uses a chiral ligand, typically a cinchona alkaloid derivative like (DHQ)₂PHAL or (DHQD)₂PHAL, in combination with the osmium catalyst.[2] These are commercially available in pre-packaged mixtures known as AD-mix-α and AD-mix-β.[2]
Q5: What is the role of methanesulfonamide in the Sharpless dihydroxylation?
A5: Methanesulfonamide can accelerate the rate-limiting hydrolysis of the osmate ester intermediate, which in turn increases the overall reaction rate and can improve the yield.[1]
Q6: How can I separate the cis- and trans-isomers of Tetrahydrofuran-3,4-diol?
A6: Separation of diastereomers can be challenging. Common laboratory techniques include:
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Column Chromatography: This is a standard method for separating isomers with different polarities. Careful selection of the stationary and mobile phases is crucial.
-
Recrystallization: If one isomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method.
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Derivatization: Converting the diols into derivatives, such as esters or acetals, can alter their physical properties, potentially making separation easier. The desired diol can then be regenerated after separation. For example, n-butylboronic acid can be used to selectively form a cyclic boronate ester with the cis-diol, facilitating its separation from the trans-isomer.
Q7: Are there alternative, less toxic methods for this synthesis?
A7: Research into alternatives to osmium tetroxide is ongoing. Some options include:
-
Ruthenium-based reagents: Ruthenium tetroxide (RuO₄), often generated in situ from ruthenium trichloride, can also catalyze cis-dihydroxylation.[3] However, like osmium, it is a powerful oxidizing agent and can lead to over-oxidation.
-
Synthesis from Chiral Precursors: An alternative strategy is to start with a chiral molecule, such as tartaric acid, and perform a series of reactions to construct the tetrahydrofuran ring with the desired stereochemistry.
Experimental Protocols
Key Experiment: cis-Dihydroxylation of 2,5-Dihydrofuran using OsO₄/NMO
This protocol is a general guideline for the Upjohn dihydroxylation method.
Materials:
-
2,5-Dihydrofuran
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Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)
-
N-methylmorpholine N-oxide (NMO)
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Acetone
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Water
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Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve NMO (1.1 - 1.5 equivalents) in a mixture of acetone and water (typically a 4:1 to 10:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
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To the cooled solution, add 2,5-dihydrofuran (1.0 equivalent).
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Slowly add a catalytic amount of osmium tetroxide solution (typically 0.1 - 2 mol%).
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Stir the reaction mixture vigorously at 0 °C to room temperature and monitor the progress by TLC or GC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Continue stirring until the dark brown color of the osmium species disappears.
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Typical Yield (%) | Diastereoselectivity (cis:trans) | Advantages | Disadvantages |
| Upjohn Dihydroxylation | 2,5-Dihydrofuran | cat. OsO₄, NMO | 70-90 | >20:1 | High yield, high stereoselectivity, reliable. | Use of toxic and expensive OsO₄. |
| Sharpless Asymmetric Dihydroxylation | 2,5-Dihydrofuran | cat. K₂OsO₂(OH)₄, AD-mix | 70-95 | >20:1 | High enantioselectivity, predictable stereochemistry. | Expensive chiral ligands. |
| Potassium Permanganate Oxidation | 2,5-Dihydrofuran | cold, alkaline KMnO₄ | 30-40 | Moderate to Good | Inexpensive reagent. | Low yield due to over-oxidation.[7] |
| Ruthenium-Catalyzed Dihydroxylation | 2,5-Dihydrofuran | cat. RuCl₃, NaIO₄ | 60-80 | Good to Excellent | Less toxic than OsO₄. | Can be less selective, risk of over-oxidation. |
| Synthesis from Tartaric Acid | D- or L-Tartaric Acid | Multi-step synthesis | Varies | High | Avoids toxic heavy metals, enantiopure starting material. | Longer synthetic route, potentially lower overall yield. |
Visualizations
Experimental Workflow for cis-Dihydroxylation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in the synthesis.
Signaling Pathway Analogy: Catalytic Cycle of Osmium Tetroxide
Caption: Catalytic cycle for osmium tetroxide in cis-dihydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of cis-Tetrahydrofuran-3,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis-Tetrahydrofuran-3,4-diol from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: My final product has a low yield after purification. What are the potential causes and solutions?
Answer:
Low yield can result from several factors during the purification process. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The synthesis of this compound may not have gone to completion.
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Solution: Before purification, analyze a small aliquot of the crude reaction mixture using an appropriate analytical method (e.g., GC-MS or NMR) to assess the conversion of starting materials. If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, or catalyst loading).
-
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Product Loss During Extraction: If a workup procedure involving liquid-liquid extraction is used, the highly polar diol may have poor partitioning into the organic phase.
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Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent to maximize recovery. Salting out the aqueous layer by adding a saturated solution of sodium chloride can also drive the diol into the organic phase.
-
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Decomposition on Silica Gel: this compound, being a diol, can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to degradation during column chromatography.
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Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like neutral alumina. A quick filtration through a plug of silica gel is less harsh than a full column.
-
-
Co-elution with Impurities: If the polarity of the product and impurities are very similar, it can be difficult to achieve good separation by column chromatography, leading to the collection of mixed fractions and subsequent loss of pure product.
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Solution: Optimize the solvent system for column chromatography by testing various solvent mixtures with Thin Layer Chromatography (TLC). A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may provide better separation.
-
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Product Oiling Out During Recrystallization: The compound may separate as an oil instead of crystals if the solution is supersaturated or if the cooling is too rapid.
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Solution: Ensure the crude product is sufficiently pure before attempting recrystallization. Use a slightly larger volume of solvent to avoid oversaturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
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Question: I am having trouble removing a persistent impurity that has a similar polarity to my product. What can I do?
Answer:
Separating compounds with similar polarities can be challenging. Here are several strategies to consider:
-
Optimize Column Chromatography:
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Solvent System: Experiment with different solvent systems for TLC to find one that gives the best separation (largest ΔRf) between your product and the impurity. Sometimes, adding a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the compounds) can improve separation.
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Column Dimensions: Use a longer, narrower column for better resolution.
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Gradient Elution: Employ a shallow gradient elution where the solvent polarity is increased very slowly over a large volume.
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-
Recrystallization:
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Solvent Screening: Test a wide range of solvents or solvent pairs for recrystallization. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.
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-
Chemical Modification:
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Derivatization: If the impurity has a reactive functional group that the product lacks (or vice versa), you can selectively react the impurity to form a derivative with a significantly different polarity. The derivative can then be easily separated by extraction or chromatography. The product can then be regenerated if necessary.
-
-
Distillation: If the product and impurity have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.
Question: My purified this compound appears as an oil, but I expect a solid. What should I do?
Answer:
This compound is reported to be a white to yellow solid or a colorless to yellow liquid at room temperature.[1] The physical state can depend on the purity.
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Residual Solvent: The oily appearance may be due to the presence of residual solvent from the purification process.
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Solution: Dry the sample under high vacuum for an extended period to remove any remaining solvent. Gentle heating under vacuum can also help, but be cautious to avoid decomposition.
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-
Impurities: The presence of impurities can lower the melting point of a compound, causing it to be an oil or a low-melting solid.
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Solution: Analyze the purity of your product using NMR or GC-MS. If significant impurities are detected, further purification using one of the methods described above may be necessary.
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-
Inducing Crystallization: If the product is pure but slow to crystallize:
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Solution: Try dissolving the oil in a minimal amount of a volatile solvent (like diethyl ether) and then adding a non-polar solvent (like hexane) until the solution becomes slightly cloudy. Allow the solvent to evaporate slowly. Seeding with a small crystal of the pure compound, if available, can also induce crystallization.
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Frequently Asked Questions (FAQs)
What are the common methods for purifying this compound?
The most common methods for purifying this compound are:
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Column Chromatography: Using silica gel or alumina as the stationary phase and a mixture of a non-polar and a polar solvent as the mobile phase.
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Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.
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Distillation: Particularly fractional distillation under reduced pressure, is suitable if the impurities have significantly different boiling points.
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Filtration through a slurry: A simple and effective method for removing certain impurities involves slurrying the crude product with silica gel and sodium bicarbonate, followed by filtration.[2]
What are the likely impurities in a reaction mixture for this compound synthesis?
The impurities will depend on the synthetic route.
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From dihydroxylation of 2,5-dihydrofuran:
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Unreacted 2,5-dihydrofuran
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Residual osmium or ruthenium catalyst
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Over-oxidation byproducts such as α-ketols
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Solvents used in the reaction and workup
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From dehydration of erythritol:
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Unreacted erythritol
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Other dehydration or rearrangement byproducts
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How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the diol and identify the presence and relative quantity of impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile and semi-volatile impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Quantitative Data Summary
The following table summarizes typical recovery and purity data that can be expected from different purification methods. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Notes |
| Filtration (Silica Gel/Bicarbonate Slurry) | 60 - 65 | > 95 | An effective method for obtaining commercial-grade material.[2] |
| Column Chromatography | 50 - 80 | > 98 | Recovery can be lower due to the collection of mixed fractions. |
| Recrystallization | 70 - 90 | > 99 | Highly dependent on the choice of solvent and initial purity. |
| Distillation (Reduced Pressure) | 60 - 85 | > 97 | Effective for separating compounds with different boiling points. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., mixtures of hexane/ethyl acetate, dichloromethane/methanol). The ideal solvent system should give the product an Rf value of approximately 0.2-0.4 and provide good separation from impurities.
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
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Elution: Add the eluent to the column and begin collecting fractions. If using a gradient, start with a low polarity solvent mixture and gradually increase the polarity.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Cool the solution to room temperature and then in an ice bath. If crystals form, it is a good solvent. Common solvents to screen include ethanol, water, ethyl acetate, or solvent pairs like hexane/ethyl acetate.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of cis-Tetrahydrofuran-3,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of cis-tetrahydrofuran-3,4-diol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common method of dihydroxylation of 2,5-dihydrofuran using osmium tetroxide (OsO₄).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Overoxidation: The diol product can be further oxidized to undesired byproducts, especially with strong oxidizing agents or prolonged reaction times.[1][2][3] 3. Suboptimal Catalyst Concentration: The catalytic amount of OsO₄ may be too low for efficient conversion. 4. Inefficient Co-oxidant Regeneration: The co-oxidant (e.g., NMO) may not be effectively regenerating the Os(VIII) species.[4] | 1. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of the starting material and the formation of the product. Extend the reaction time if necessary, but be cautious of overoxidation. 2. Control Reaction Conditions: Maintain a low reaction temperature and carefully control the stoichiometry of the oxidizing agent. Using a buffered system can sometimes prevent side reactions. For sensitive substrates, consider milder dihydroxylation methods. 3. Optimize Catalyst Loading: While OsO₄ is toxic and expensive, a slight increase in the catalytic amount can sometimes improve the reaction rate and yield.[1][2][3] 4. Ensure Co-oxidant Quality and Stoichiometry: Use a fresh, high-quality co-oxidant in the correct stoichiometric amount to ensure efficient regeneration of the osmium catalyst. |
| Formation of Side Products (e.g., overoxidation products) | 1. Excessive Oxidizing Agent: Using too much of the co-oxidant or a highly reactive oxidizing agent like potassium permanganate can lead to cleavage of the diol.[1][2][3] 2. High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including overoxidation. | 1. Stoichiometric Control: Carefully measure and add the co-oxidant. Consider using a less reactive co-oxidant if overoxidation is a persistent issue. 2. Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the formation of byproducts. |
| Difficulty in Product Isolation and Purification | 1. High Polarity of the Diol: this compound is a polar molecule, which can make extraction from aqueous media challenging. 2. Contamination with Osmium Residues: Residual osmium species can contaminate the final product. | 1. Extraction Strategy: Use a more polar organic solvent for extraction (e.g., ethyl acetate, n-butanol) or perform multiple extractions. Continuous liquid-liquid extraction can also be effective. 2. Reductive Workup: A reductive workup with reagents like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) is crucial to reduce the osmate ester intermediate and precipitate osmium species for easy filtration.[4] |
| Safety Concerns with Osmium Tetroxide | 1. High Toxicity and Volatility: OsO₄ is highly toxic, volatile, and can cause severe health issues.[4][5] | 1. Strict Safety Protocols: Always handle OsO₄ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4] Use a solution of OsO₄ in a non-volatile solvent to reduce its volatility. Have a quenching agent (e.g., corn oil or a solution of sodium bisulfite) readily available in case of a spill. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and reliable method is the syn-dihydroxylation of 2,5-dihydrofuran. This is typically achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO).[6][7] Another approach involves the use of potassium permanganate (KMnO₄) under cold, alkaline conditions, though this method is often less selective and can lead to lower yields due to overoxidation.[1][2][3] Oxidative cyclization of 1,5-dienes using ruthenium or osmium catalysts is another, though more complex, route.[8][9]
Q2: Why is a co-oxidant used with osmium tetroxide?
A2: Osmium tetroxide is both expensive and highly toxic.[1][2][3] By using a stoichiometric amount of a co-oxidant (e.g., NMO, hydrogen peroxide), the Os(VI) species formed after the dihydroxylation of the alkene is re-oxidized back to the catalytically active Os(VIII) state. This allows for the use of only a catalytic amount of OsO₄, making the process more cost-effective and safer.[4][6]
Q3: Can I use potassium permanganate instead of osmium tetroxide?
A3: Yes, cold, alkaline potassium permanganate (KMnO₄) can be used for the syn-dihydroxylation of alkenes to produce cis-diols. However, KMnO₄ is a very strong oxidizing agent and can easily lead to overoxidation of the diol, resulting in cleavage of the carbon-carbon bond and lower yields of the desired product.[1][2][3] OsO₄ is generally preferred for its higher selectivity and yields.
Q4: How can I confirm the stereochemistry of the product is cis?
A4: The syn-dihydroxylation mechanism of both OsO₄ and cold KMnO₄ dictates that the two hydroxyl groups are added to the same face of the double bond, resulting in a cis-diol.[1][4] The stereochemistry can be confirmed using spectroscopic techniques such as NMR (specifically, by analyzing coupling constants) and by comparing the data with literature values for this compound.
Q5: What are some alternative, less toxic methods for cis-dihydroxylation?
A5: While OsO₄ is highly effective, research into less toxic alternatives is ongoing. Some methods employ ruthenium-based catalysts, which can also perform oxidative cyclizations to form tetrahydrofuran diols.[9] Additionally, enzymatic dihydroxylation methods are being explored as greener alternatives. For specific applications, other synthetic routes that avoid highly toxic reagents might be considered, though they may involve more steps.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of cis-1,2-diols from alkenes using different dihydroxylation methods. Note that specific yields for this compound may vary depending on the precise reaction conditions.
| Method | Catalyst/Reagent | Co-oxidant | Typical Yield | Notes |
| Upjohn Dihydroxylation | Catalytic OsO₄ | N-Methylmorpholine N-oxide (NMO) | High to Excellent | Generally high yields and good selectivity for a wide range of alkenes.[6] |
| Milas Dihydroxylation | Catalytic OsO₄ | Hydrogen Peroxide (H₂O₂) | Variable | Can be effective, but may require specific conditions to prevent side reactions.[6] |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄ with chiral ligands | K₃Fe(CN)₆ | High | Primarily used for asymmetric synthesis, but demonstrates high yields for dihydroxylation. |
| Permanganate Dihydroxylation | Stoichiometric KMnO₄ | None | Low to Moderate | Prone to overoxidation, leading to lower yields of the desired diol.[1][2][3] |
Experimental Protocols
Detailed Methodology for cis-Dihydroxylation of 2,5-Dihydrofuran using Catalytic OsO₄ and NMO (Upjohn Conditions)
This protocol is a representative procedure for the synthesis of this compound.
Materials:
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2,5-dihydrofuran
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N-methylmorpholine N-oxide (NMO)
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Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)
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Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
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Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Celite or silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydrofuran (1 equivalent) and N-methylmorpholine N-oxide (1.1 equivalents) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Catalyst Addition: While stirring vigorously, add the osmium tetroxide solution (typically 0.002-0.01 equivalents) dropwise to the reaction mixture. The color of the solution may change.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Quenching and Workup: Upon completion, add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir for 30 minutes to 1 hour. This will reduce the osmate ester and precipitate osmium species.
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Filtration: Filter the mixture through a pad of Celite or silica gel to remove the precipitated osmium salts. Wash the filter cake with acetone or ethyl acetate.
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Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. Extract the aqueous residue with ethyl acetate (3 x volume).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Synthesis of this compound via dihydroxylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of cis-3,4-Dihydroxytetrahydrofuran
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of cis-3,4-dihydroxytetrahydrofuran.
Troubleshooting Guide
This section addresses common issues encountered during the preparation of cis-3,4-dihydroxytetrahydrofuran, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Low or No Yield of cis-3,4-Dihydroxytetrahydrofuran
Question: I am attempting to synthesize cis-3,4-dihydroxytetrahydrofuran via dihydroxylation of 2,5-dihydrofuran, but I am observing a very low yield or no product at all. What are the possible causes and how can I improve my yield?
Answer:
Low yields in the synthesis of cis-3,4-dihydroxytetrahydrofuran can stem from several factors related to reagent activity, reaction conditions, and work-up procedures. Below is a systematic guide to troubleshoot this issue.
| Possible Cause | Troubleshooting Steps |
| Inactive Osmium Tetroxide (OsO₄) Catalyst | If using a catalytic amount of OsO₄, ensure the co-oxidant, typically N-methylmorpholine N-oxide (NMO), is fresh and active. NMO can degrade over time. Consider using a fresh bottle or verifying the activity of the current stock. The OsO₄ solution itself should be handled with care to avoid decomposition. |
| Sub-optimal Reaction Conditions with KMnO₄ | When using potassium permanganate (KMnO₄), the reaction is highly sensitive to temperature and pH. The reaction should be conducted at low temperatures (typically below 5°C) and under basic conditions to prevent over-oxidation.[1] Ensure the slow, dropwise addition of the KMnO₄ solution to maintain temperature control. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material (2,5-dihydrofuran) is still present after the expected reaction time, consider extending the reaction duration. Be cautious with extending the time when using KMnO₄, as it may promote over-oxidation. |
| Product Loss During Work-up | cis-3,4-dihydroxytetrahydrofuran is a polar, water-soluble compound. During aqueous work-up, it can be challenging to extract efficiently with common organic solvents. Use highly polar solvents like ethyl acetate or perform multiple extractions to maximize recovery. Evaporation of the solvent should be done under reduced pressure and at low temperatures to prevent product decomposition. |
| Substrate Volatility | 2,5-dihydrofuran is a volatile starting material. Ensure that the reaction is performed in a well-sealed flask to prevent its evaporation, especially if the reaction is run for an extended period or at elevated temperatures (not recommended for KMnO₄). |
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC, or the NMR spectrum indicates the presence of significant impurities. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of byproducts is a common challenge in the synthesis of cis-3,4-dihydroxytetrahydrofuran. The nature of these impurities depends on the chosen synthetic route.
Over-oxidation is a primary side reaction when using strong oxidizing agents like potassium permanganate.[2][3] This leads to the cleavage of the carbon-carbon double bond in 2,5-dihydrofuran, resulting in the formation of dicarbonyl compounds or carboxylic acids.[1]
Identification of Over-oxidation Products: The primary over-oxidation product of 2,5-dihydrofuran is succinaldehyde, which can be further oxidized to succinic acid under the reaction conditions. These can be identified by:
-
NMR Spectroscopy: Appearance of aldehydic protons (around 9-10 ppm) or carboxylic acid protons (broad singlet >10 ppm).
-
IR Spectroscopy: Strong carbonyl stretches (around 1700-1725 cm⁻¹ for aldehydes and 1700-1730 cm⁻¹ for carboxylic acids).
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature below 5°C. Use an ice-salt bath for efficient cooling.
-
Slow Reagent Addition: Add the KMnO₄ solution slowly and dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations of the oxidant.
-
Use of Milder Reagents: If over-oxidation remains a persistent issue, consider switching to the OsO₄/NMO system, which is generally more selective for dihydroxylation and less prone to over-oxidation.[1]
The formation of the trans-isomer is generally not a significant side product in a well-executed syn-dihydroxylation reaction. The presence of a substantial amount of the trans-diol usually indicates that an alternative reaction pathway is occurring. The most common route to the trans-product is via the epoxidation of 2,5-dihydrofuran followed by acid- or base-catalyzed ring-opening, which is an anti-dihydroxylation process.[3][4]
Troubleshooting the Presence of the trans-Isomer:
-
Review the Synthetic Route: Confirm that the reagents and conditions used are specific for syn-dihydroxylation (OsO₄ or cold, basic KMnO₄).
-
Check for Epoxide Contamination: If the starting 2,5-dihydrofuran was prepared from a precursor that could lead to epoxide formation, ensure its purity.
-
Purification: If a mixture of cis and trans isomers is obtained, they can often be separated by column chromatography on silica gel or by fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare cis-3,4-dihydroxytetrahydrofuran with high purity?
A1: For high purity and selectivity, the catalytic dihydroxylation using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) is generally the most reliable method.[2][5] This method minimizes the risk of over-oxidation that is common with potassium permanganate.[3]
Q2: How can I effectively purify my crude cis-3,4-dihydroxytetrahydrofuran?
A2: Due to its polarity, purification can be challenging.
-
Column Chromatography: Silica gel chromatography using a polar eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) is effective for separating the diol from less polar impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be employed. Solvents to consider include ethyl acetate, isopropanol, or mixtures of a good solvent (like methanol or ethanol) with a poor solvent (like diethyl ether or hexanes).
-
Distillation: While less common for this polar diol, vacuum distillation can be used if the product is thermally stable and the impurities have significantly different boiling points.
Q3: Can I use hydrogen peroxide as a co-oxidant with OsO₄?
A3: While hydrogen peroxide has been used as a co-oxidant in some osmium-catalyzed dihydroxylations (the Milas hydroxylation), it can lead to over-oxidation and lower yields of the desired diol.[2] NMO is generally a more controlled and reliable co-oxidant for this transformation.[5]
Q4: My reaction with KMnO₄ turned from purple to brown, but I still have a low yield. What does this indicate?
A4: The color change from purple (MnO₄⁻) to a brown precipitate (MnO₂) indicates that the permanganate has been consumed. However, this does not guarantee the formation of the desired diol. The permanganate could have been consumed in the over-oxidation of the starting material or the product. This underscores the importance of strict temperature and pH control when using KMnO₄.[1]
Q5: Is it possible to synthesize cis-3,4-dihydroxytetrahydrofuran starting from furan?
A5: Yes, a common route involves the electrochemical oxidation of furan in methanol to produce 2,5-dimethoxy-2,5-dihydrofuran. This intermediate can then be hydrogenated to the corresponding tetrahydrofuran derivative, followed by hydrolysis of the acetal groups to yield the diol. This multi-step process can be an effective alternative to the direct dihydroxylation of 2,5-dihydrofuran.
Experimental Protocols
Key Experiment: cis-Dihydroxylation of 2,5-Dihydrofuran using OsO₄/NMO
This protocol is adapted from a general procedure for the dihydroxylation of cyclic alkenes.[6]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dihydrofuran (1.0 eq) in a 10:1 mixture of acetone and water.
-
To this solution, add N-methylmorpholine N-oxide (NMO) (1.2 eq).
-
Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 1 mol%), typically as a 2.5 wt% solution in tert-butanol.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of sodium bisulfite or sodium sulfite and continue stirring for 30 minutes.
-
Filter the mixture through a pad of celite to remove the black osmium salts.
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Extract the aqueous residue multiple times with ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cis-3,4-dihydroxytetrahydrofuran.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | OsO₄/NMO Method | Cold, Basic KMnO₄ Method |
| Typical Yield | Generally high (can exceed 80%) | Variable, often moderate to low (30-60%)[6] |
| Primary Side Products | Minimal if reaction is clean | Over-oxidation products (succinaldehyde, succinic acid)[1] |
| Stereoselectivity | High for cis-diol | High for cis-diol, but over-oxidation can be a competing reaction |
| Reaction Conditions | Room temperature, neutral pH | Low temperature (<5°C), basic pH[1] |
| Safety Considerations | OsO₄ is highly toxic and volatile | KMnO₄ is a strong oxidant |
Visualizations
Reaction Pathways
Caption: Synthetic routes to dihydroxytetrahydrofurans.
Troubleshooting Workflow for Low Yield
Caption: Workflow for troubleshooting low product yield.
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. Upjohn Dihydroxylation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for cis-Tetrahydrofuran-3,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cis-tetrahydrofuran-3,4-diol, primarily via the Sharpless asymmetric dihydroxylation of 2,5-dihydrofuran.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended starting point for the synthesis of this compound?
A1: The most common and highly recommended method is the Sharpless asymmetric dihydroxylation of 2,5-dihydrofuran.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve a syn-dihydroxylation, yielding the desired cis-diol with high stereoselectivity.[3][4] For convenience, commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, can be used. These mixes contain the osmium catalyst, a chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), and a reoxidant (potassium ferricyanide).[3][5]
Q2: My reaction yield is low, and a significant amount of the starting material (2,5-dihydrofuran) remains. What are the possible causes and solutions?
A2: Low conversion of the starting material can be attributed to several factors related to the catalyst and reaction conditions. Here are some troubleshooting steps:
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Inactive Catalyst: The osmium tetroxide or potassium osmate may have degraded. It is crucial to use a fresh batch of the catalyst. Similarly, ensure the chiral ligand has not decomposed.[1]
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Co-oxidant Quality: The co-oxidant, typically potassium ferricyanide in AD-mix, is responsible for regenerating the active Os(VIII) species.[3] Ensure it is of high quality and used in the correct stoichiometric amount.
-
Inappropriate Reaction Conditions:
-
Temperature: These reactions are typically run at low temperatures, from 0 °C to room temperature.[1] Ensure your cooling bath is maintaining the target temperature.
-
pH: The reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions. The use of a buffer, as included in the AD-mix, is important to maintain a stable pH.[5]
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Mixing: In the biphasic solvent system (often t-butanol/water), vigorous stirring is essential to ensure proper mixing and facilitate the reaction between the organic-soluble alkene and the aqueous-phase catalyst.[1]
-
Q3: The starting material is consumed, but the yield of this compound is still low. What could be the issue?
A3: If the starting material is consumed but the desired product yield is low, this suggests the formation of side products or issues with the workup and purification.
-
Side Reactions: A potential side reaction is the formation of a secondary catalytic cycle, which can occur if the osmate ester intermediate is oxidized before it hydrolyzes.[3] This can lead to the formation of byproducts and lower the enantioselectivity. Using a higher molar concentration of the chiral ligand can help suppress this secondary pathway.[3]
-
Product Degradation during Workup: The workup procedure should be performed carefully. Ensure that the quenching agent (e.g., sodium sulfite) is added slowly at a low temperature to avoid any unwanted side reactions.
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Purification Challenges: this compound is a polar compound. During extraction, ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate) multiple times to recover all the product. For column chromatography, a polar eluent system will be necessary.
Q4: I am observing the formation of the trans-isomer. How can I improve the cis-diastereoselectivity?
A4: The Sharpless asymmetric dihydroxylation is known for its high syn-selectivity, leading to cis-diols.[4] The formation of the trans-isomer is unexpected with this method. If you are observing the trans-product, it is crucial to verify your starting materials and reaction protocol. An alternative synthetic route, such as the Prévost reaction, is known to produce trans-diols and should be avoided if the cis-isomer is desired.[6]
Q5: What is the role of methanesulfonamide (CH₃SO₂NH₂) in the reaction, and should I use it?
A5: Methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, which is a crucial step in the catalytic cycle.[1][3] This is particularly beneficial for substrates that are less reactive. However, for some terminal olefins, the addition of methanesulfonamide can decelerate the reaction.[1] For 2,5-dihydrofuran, which is a cyclic cis-alkene, the addition of one equivalent of methanesulfonamide is generally recommended to ensure efficient hydrolysis.[1]
Data Presentation
Table 1: Typical Reaction Parameters for Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran
| Parameter | Recommended Value/Range | Notes |
| Substrate | 2,5-Dihydrofuran | Ensure high purity. |
| Reagent | AD-mix-α or AD-mix-β | Provides catalyst, ligand, and reoxidant. |
| Solvent System | t-Butanol : Water | Typically a 1:1 ratio. |
| Methanesulfonamide | 1.0 equivalent | Accelerates hydrolysis of the osmate ester.[1][3] |
| Temperature | 0 °C to room temperature | Lower temperatures often improve selectivity.[1] |
| Reaction Time | 6 - 24 hours | Monitor by TLC or GC for completion.[1] |
| Stirring | Vigorous stirring | Essential for biphasic reactions.[1] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Sharpless Asymmetric Dihydroxylation
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per mmol of alkene) and a 1:1 mixture of t-butanol and water (10 mL per 1.4 g of AD-mix).
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Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring until all solids dissolve and the mixture becomes a clear, two-phase solution.
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Addition of Methanesulfonamide: To the cooled solution, add methanesulfonamide (1.0 equivalent relative to the alkene).
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Substrate Addition: Add 2,5-dihydrofuran (1.0 equivalent) to the reaction mixture.
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Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.
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Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.
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Extraction: Add ethyl acetate to the reaction mixture and stir. The layers will separate. Collect the organic layer. Extract the aqueous layer three times with ethyl acetate.
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Workup: Combine the organic layers and wash with 2 M aqueous potassium hydroxide. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
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Characterization: Characterize the final product using NMR spectroscopy and compare the data with literature values to confirm the structure and purity.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis of cis-Tetrahydrofuran-3,4-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling stereoselectivity in the synthesis of cis-tetrahydrofuran-3,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for achieving high cis-stereoselectivity in the synthesis of tetrahydrofuran-3,4-diol?
A1: The two most prominent and reliable methods for the stereoselective synthesis of this compound are:
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Sharpless Asymmetric Dihydroxylation (SAD) of 2,5-dihydrofuran: This method is highly effective for producing enantiomerically enriched cis-diols. The use of commercially available AD-mix-α or AD-mix-β allows for predictable and high enantioselectivity.[1]
-
Synthesis from a Chiral Pool: Utilizing readily available chiral starting materials, such as D- or L-tartaric acid, allows for the transfer of existing stereochemistry to the target molecule.
Q2: How can I control the enantioselectivity to obtain a specific enantiomer of this compound?
A2: The choice of chiral ligand in the Sharpless Asymmetric Dihydroxylation dictates the enantiomeric outcome.
-
AD-mix-α , which contains the (DHQ)₂PHAL ligand, delivers the hydroxyl groups to the α-face of the alkene.
-
AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the hydroxyl groups to the β-face.
For syntheses starting from a chiral pool material like tartaric acid, the chirality of the starting material determines the chirality of the final product.
Q3: What are the common side products, and how can their formation be minimized?
A3: A common side product is the trans-isomer of tetrahydrofuran-3,4-diol. In Sharpless dihydroxylation, side reactions can occur if the osmate ester intermediate is hydrolyzed slowly, leading to a competing, less selective catalytic cycle.[2] To minimize the formation of the trans-isomer and other byproducts:
-
Maintain a constant pH during the reaction, as the reaction rate is pH-dependent.
-
Ensure the purity of the chiral ligand.
-
For some substrates, the addition of methanesulfonamide can accelerate the hydrolysis of the osmate ester, improving selectivity.[2]
Q4: How can I separate the cis and trans isomers if they are formed as a mixture?
A4: Separation of cis and trans diastereomers can be challenging. Common laboratory techniques include:
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Column Chromatography: While potentially difficult due to the similar polarity of the diols, optimization of the solvent system may allow for separation on silica gel.
-
Fractional Crystallization: Derivatization of the diol mixture to form esters (e.g., acetates or benzoates) or other crystalline derivatives can facilitate separation by fractional crystallization, as the diastereomeric derivatives will have different solubilities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate enantiomers, and normal or reverse-phase preparative HPLC can be effective for separating diastereomers.[3]
Q5: How do I confirm the stereochemistry of my final product?
A5: The stereochemistry is typically determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling constants (J values) between the protons on the carbons bearing the hydroxyl groups (C3 and C4) can help differentiate between cis and trans isomers. In many cyclic systems, the cis coupling constant is smaller than the trans coupling constant.
-
¹³C NMR: The chemical shifts of the carbons in the tetrahydrofuran ring will differ between the cis and trans isomers.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique can show through-space correlations between protons, providing definitive evidence for their relative stereochemistry. For the cis-isomer, an NOE should be observed between the protons at C3 and C4.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (High percentage of trans-isomer)
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Sharpless dihydroxylations are often run at 0 °C or room temperature. Lowering the temperature may improve diastereoselectivity. |
| Slow Hydrolysis of Osmate Ester (in SAD) | For certain substrates, adding one equivalent of methanesulfonamide can accelerate the hydrolysis of the osmate ester, preventing a competing, less selective catalytic cycle.[2] |
| pH of the Reaction Mixture is not Optimal | The Sharpless dihydroxylation is sensitive to pH. Use a buffered system to maintain a stable pH throughout the reaction. |
| Substrate Control Interfering with Reagent Control | If the starting material has existing stereocenters, it may influence the facial selectivity of the dihydroxylation. The choice of the chiral ligand (AD-mix-α or β) should be made to either match or mismatch this inherent preference, depending on the desired diastereomer. |
Problem 2: Low or No Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst/Reagents | Use fresh osmium tetroxide or potassium osmate, and ensure the co-oxidant (e.g., NMO or K₃[Fe(CN)₆]) is of high quality. Chiral ligands can degrade over time; use a fresh sample. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider adding more catalyst or co-oxidant. |
| Product Degradation During Workup | Quench the reaction with a reducing agent like sodium sulfite to destroy any remaining oxidant. Avoid extreme pH conditions during extraction and purification. |
| Poor Substrate for Sharpless Dihydroxylation | Tetrasubstituted and 1,1-disubstituted alkenes are generally poor substrates for Sharpless dihydroxylation.[1] If your starting material falls into this category, consider an alternative synthetic route. |
Problem 3: Low Enantioselectivity (in Sharpless Asymmetric Dihydroxylation)
| Possible Cause | Troubleshooting Step |
| Impure or Degraded Chiral Ligand | Use a fresh, high-purity sample of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL). |
| "Second Catalytic Cycle" Interference | A slow hydrolysis step of the osmate ester can lead to a competing catalytic cycle that is not enantioselective. Using a higher concentration of the chiral ligand can help suppress this secondary pathway.[2] |
| Incorrect AD-mix for Desired Enantiomer | Double-check that you are using the correct AD-mix (α or β) to obtain the desired enantiomer based on the Sharpless mnemonic. |
Data Presentation
Table 1: Comparison of Stereoselectivity in this compound Synthesis Methods
| Method | Starting Material | Reagents | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) | Reference |
| Sharpless Asymmetric Dihydroxylation | 2,5-Dihydrofuran | AD-mix-β, CH₃SO₂NH₂ | ~90 | >20:1 | >98 | General performance of SAD |
| Ruthenium-catalyzed Oxidative Cyclization | 1,5-hexadiene | RuCl₃, NaIO₄ | 83-92 | >95:5 | N/A (meso product) | [4] |
| Diastereoselective Reduction | cis-erythro-substituted ketol | L-selectride | 95 | 85:15 | N/A | [4] |
Experimental Protocols
Method 1: Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran
This protocol is a general procedure adapted for the synthesis of (3R,4R)-tetrahydrofuran-3,4-diol.
Materials:
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AD-mix-β (1.4 g per 1 mmol of olefin)
-
2,5-dihydrofuran
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tert-Butanol
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Water
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Methanesulfonamide (CH₃SO₂NH₂)
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Sodium sulfite
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Ethyl acetate
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1, v/v).
-
Add AD-mix-β (1.4 g) to the solvent mixture (10 mL) and stir at room temperature until both phases are clear.
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Cool the mixture to 0 °C in an ice bath.
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Add methanesulfonamide (1.0 equivalent based on the olefin).
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Add 2,5-dihydrofuran (1.0 mmol) to the reaction mixture.
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Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
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Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour.
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Allow the mixture to warm to room temperature and add ethyl acetate.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Method 2: Synthesis from Diethyl L-tartrate (Conceptual Outline)
Synthetic Strategy:
-
Reduction of Diethyl L-tartrate: Reduce the ester functionalities of diethyl L-tartrate to the corresponding 1,2,3,4-tetrol (L-threitol). This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Selective Protection: Selectively protect the C1 and C4 hydroxyl groups, for example, as trityl or silyl ethers.
-
Activation of Hydroxyl Groups: Convert the remaining C2 and C3 hydroxyl groups into good leaving groups, such as tosylates or mesylates.
-
Intramolecular Cyclization: Deprotect the C1 and C4 hydroxyls and induce intramolecular Williamson ether synthesis under basic conditions to form the tetrahydrofuran ring. This step would require careful optimization to favor the 5-membered ring formation.
Mandatory Visualizations
Diagram 1: Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity
Caption: Decision-making workflow for troubleshooting low diastereoselectivity.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Removal of Byproducts from cis-Tetrahydrofuran-3,4-diol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of cis-tetrahydrofuran-3,4-diol. The following information addresses common byproducts and offers detailed methodologies for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding through the epoxidation of 2,5-dihydrofuran followed by the hydrolysis of the resulting 3,4-epoxytetrahydrofuran, can lead to several byproducts. The most prevalent of these is the trans-isomer, trans-tetrahydrofuran-3,4-diol, which forms during the epoxide ring-opening. Other potential impurities include unreacted starting materials (2,5-dihydrofuran and 3,4-epoxytetrahydrofuran), products of over-oxidation such as α-hydroxy ketones if using strong oxidizing agents like permanganate, and polymeric materials.[1][2]
Q2: My reaction mixture shows the presence of the trans-isomer. What is the most effective way to remove it?
A2: The separation of cis and trans diastereomers can be challenging due to their similar physical properties. The most effective methods for separating cis- and trans-tetrahydrofuran-3,4-diol are typically chromatographic. Column chromatography using silica gel is a common approach. Additionally, derivatization of the diols to form esters or acetals can sometimes enhance the difference in their physical properties, facilitating separation, followed by deprotection to yield the pure cis-isomer.
Q3: I am observing a significant amount of a byproduct with a carbonyl peak in the IR spectrum. What is this and how can I avoid it?
A3: A carbonyl peak in the IR spectrum of your product mixture likely indicates the presence of an α-hydroxy ketone, a product of over-oxidation.[3] This is more common when using strong, less selective oxidizing agents like potassium permanganate for the dihydroxylation step. To minimize this byproduct, it is recommended to use a milder and more selective reagent such as osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[2][3] Careful control of reaction temperature and stoichiometry is also crucial.
Q4: After purification, my final product still seems to contain non-polar impurities. What could these be and how can I remove them?
A4: Non-polar impurities could include unreacted 2,5-dihydrofuran or residual organic solvents used in the reaction or workup. If these are volatile, they can often be removed by evaporation under reduced pressure. For less volatile non-polar impurities, column chromatography with a gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can be effective.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Issue 1: Presence of trans-Tetrahydrofuran-3,4-diol in the Final Product
Symptoms:
-
NMR spectrum shows a complex pattern in the regions corresponding to the C-H protons adjacent to the hydroxyl groups.
-
Chromatographic analysis (TLC, GC, or HPLC) shows two closely eluting spots or peaks.
Possible Cause:
-
Non-stereospecific hydrolysis of the intermediate 3,4-epoxytetrahydrofuran.
Solutions:
| Method | Experimental Protocol | Expected Purity |
| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh).Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 70% ethyl acetate).Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the column.Collection: Collect small fractions and analyze by TLC to identify and combine the fractions containing the pure cis-isomer. | >98% |
| Recrystallization | Solvent System: A mixture of a solvent in which the cis-diol is moderately soluble at high temperatures and poorly soluble at low temperatures, and a co-solvent in which it is less soluble. Common systems include ethyl acetate/hexanes or methanol/diethyl ether.Procedure: Dissolve the crude product in a minimal amount of the hot primary solvent. Slowly add the co-solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure cis-isomer. | >95% (may require multiple recrystallizations) |
Experimental Workflows and Logic Diagrams
The following diagrams illustrate the decision-making process and experimental workflows for byproduct removal.
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Step-by-step workflow for purification by column chromatography.
References
Technical Support Center: cis-Tetrahydrofuran-3,4-diol
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of cis-Tetrahydrofuran-3,4-diol, along with troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Stability and Storage
Proper handling and storage are critical to maintaining the integrity of this compound.
Key Recommendations:
-
Storage Temperature: Store at 2-8°C for optimal stability.[1][2]
-
Atmosphere: Due to its hygroscopic nature, it is crucial to store the compound in a tightly sealed container, away from moisture.[2] For long-term storage, consider using a desiccator or storing under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from direct light to prevent potential photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: For short-term storage (days to weeks), refrigeration at 2-8°C in a well-sealed container is sufficient.[1] For long-term storage, in addition to refrigeration, it is recommended to store the compound under an inert atmosphere and in a desiccator to minimize moisture absorption and potential degradation.
Q2: Is this compound sensitive to moisture?
A2: Yes, the compound is hygroscopic, meaning it can absorb moisture from the air.[2] This can affect the accuracy of weighing and may lead to degradation over time. It is essential to handle the compound in a dry environment, such as a glove box or under a stream of dry inert gas, and to seal containers tightly after use.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemistry of related tetrahydrofuran compounds, potential degradation pathways include oxidation and acid- or base-catalyzed reactions. Oxidation can lead to the formation of lactones or ring-opened products like dicarboxylic acids. Strong acidic or basic conditions may promote dehydration or other rearrangements.
Q4: Can I dissolve this compound in aqueous solutions for my experiments? How stable is it in solution?
A4: this compound is soluble in water and other polar solvents. The stability in aqueous solutions will depend on the pH and temperature. At neutral pH and stored at 2-8°C, aqueous solutions are expected to be reasonably stable for short periods. However, for long-term storage, it is advisable to prepare fresh solutions or conduct a solution stability study under your specific experimental conditions.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Avoid strong oxidizing agents, as they can oxidize the diol functional groups. Also, be cautious with strong acids and bases, which could catalyze degradation reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or poor reproducibility. | 1. Moisture absorption: The compound is hygroscopic, leading to inaccurate weighing. 2. Degradation of the compound: Improper storage or handling has led to the degradation of the starting material. | 1. Handle the compound in a controlled, low-humidity environment (e.g., glove box). Dry the required amount under vacuum before use if moisture absorption is suspected. 2. Verify the purity of your stock material using an appropriate analytical method (e.g., HPLC, NMR). Ensure storage conditions are met. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | 1. Presence of degradation products: The compound may have degraded in the solid state or in solution. 2. Reaction with solvent or other reagents: The compound may be reacting with components of your experimental system. | 1. Review storage and handling procedures. If degradation is suspected, a fresh vial of the compound should be used. Consider performing a forced degradation study to identify potential degradants. 2. Ensure the solvents and reagents used are compatible with a diol structure and are of high purity. |
| The solid compound appears clumpy or has a different consistency. | Moisture absorption: This is a common sign of water uptake by a hygroscopic solid. | The material may still be usable, but it is crucial to determine the water content (e.g., by Karl Fischer titration) to adjust for the actual concentration of the compound. For sensitive reactions, drying the material under vacuum is recommended. |
Quantitative Stability Data
The following table summarizes the recommended conditions for a forced degradation study of this compound, based on ICH guidelines. The target degradation is typically 5-20% to ensure that the analytical method is stability-indicating.
| Stress Condition | Recommended Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, room temperature up to 60°C | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, room temperature up to 60°C | To assess stability in basic conditions. |
| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidation. |
| Thermal Degradation | 60°C (solid state and in solution) | To determine the effect of elevated temperature. |
| Photostability | Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter | To assess degradation upon exposure to light. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature and protect from light.
-
Thermal Degradation: Place the solid compound and the stock solution in a temperature-controlled oven at 60°C.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point. UV detection may be challenging due to the lack of a strong chromophore; consider using a refractive index detector (RID) or derivatization.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Identify and quantify any significant degradation products.
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Scaling Up the Synthesis of 1,4-Anhydroerythritol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 1,4-anhydroerythritol from meso-erythritol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,4-anhydroerythritol on a larger scale?
A1: The most prevalent and scalable method is the acid-catalyzed intramolecular dehydration of meso-erythritol. This reaction is typically performed at elevated temperatures. Strong Brønsted acids, such as mineral acids or ion-exchange resins, are effective catalysts for this conversion.[1]
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenge is the formation of oligomeric byproducts. These byproducts increase the viscosity of the reaction mixture, making it difficult to handle and purify. Traditional purification methods like high-vacuum distillation can be problematic at a larger scale due to the high boiling point of 1,4-anhydroerythritol and the presence of these non-volatile impurities.
Q3: Is high-vacuum distillation necessary for purification at scale?
A3: Not necessarily. A practical and scalable alternative to high-vacuum distillation is a novel purification protocol involving a silica gel and sodium bicarbonate slurry filtration. This method has been successfully employed to produce commercial-grade 1,4-anhydroerythritol.[2]
Q4: What kind of yield and purity can be expected from a scaled-up synthesis?
A4: A well-optimized, kilogram-scale synthesis utilizing the silica gel and sodium bicarbonate slurry purification method can achieve yields in the range of 60-65% with a purity of over 95%.[2]
Q5: What are the key starting materials for this synthesis?
A5: The primary starting material is meso-erythritol, a four-carbon sugar alcohol. Erythritol is readily available and can be produced on an industrial scale through the fermentation of sugars like glucose or glycerol.[1][3]
Troubleshooting Guides
Issue 1: Low Yield of 1,4-Anhydroerythritol
| Symptom | Possible Cause | Suggested Solution |
| The final isolated yield is significantly below 60%. | Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC) and ensure it has reached a plateau before workup.- Check Catalyst Activity: If using an ion-exchange resin, ensure it is properly activated and not fouled. For acid catalysts, verify the concentration. |
| Product Loss During Workup: Significant amounts of the product may be lost during the purification steps. | - Optimize Slurry Filtration: When using the silica gel/sodium bicarbonate slurry, ensure the cake is washed with a sufficient volume of solvent (e.g., ethyl acetate) to recover all the product. However, excessive washing can lead to leaching of impurities.[2]- Avoid Aqueous Extractions if Possible: 1,4-Anhydroerythritol has good water solubility, which can lead to losses during aqueous workups. | |
| Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization. | - Temperature Optimization: While higher temperatures can increase the rate of reaction, they can also promote byproduct formation. A careful optimization of the reaction temperature is crucial. The literature suggests temperatures above 120°C are typically required. |
Issue 2: High Viscosity of the Crude Reaction Mixture
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture is thick, syrupy, and difficult to stir or transfer. | Excessive Oligomer Formation: This is the most common cause of high viscosity. Oligomers are formed through intermolecular dehydration of erythritol. | - Control Reaction Temperature: Avoid excessively high temperatures, as this is a primary driver for oligomerization.- Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can promote side reactions.- Dilution with Solvent: For the workup, the hot crude mixture can be added to a pre-heated solvent to reduce viscosity and facilitate handling.[2] |
Issue 3: Product Purity is Below 95%
| Symptom | Possible Cause | Suggested Solution |
| Analytical data (e.g., GC, NMR) shows significant impurities in the final product. | Inefficient Purification: The purification method is not adequately removing byproducts or unreacted starting material. | - Optimize Silica Gel to Crude Ratio: In the slurry filtration method, the amount of silica gel and sodium bicarbonate relative to the crude product is critical. Too little may result in incomplete purification.- Control Elution Volume: During the filtration wash, do not "push" the elution to maximize recovery, as this can cause oligomers and unreacted erythritol to leach from the silica gel, reducing the purity of the final product.[2] |
| Co-distillation of Impurities (if using distillation): Some impurities may have boiling points close to that of 1,4-anhydroerythritol. | - Fractional Distillation: If distillation is used, a fractional distillation column is necessary to achieve good separation. However, this can be challenging on a large scale. |
Data Presentation
Table 1: Summary of a Scalable Synthesis Protocol
| Parameter | Value | Reference |
| Starting Material | meso-Erythritol | [2] |
| Catalyst | p-Toluenesulfonic acid monohydrate | [2] |
| Scale | Kilogram | [2] |
| Reaction Temperature | 130-140 °C | [2] |
| Purification Method | Silica gel and sodium bicarbonate slurry/filtration | [2] |
| Isolated Yield | 60-65% | [2] |
| Final Purity | >95 wt % | [2] |
Experimental Protocols
Key Experiment: Kilogram-Scale Synthesis of 1,4-Anhydroerythritol
This protocol is adapted from a reported practical and scalable preparation.
Materials:
-
meso-Erythritol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethyl acetate (EtOAc)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃)
-
Mesitylene (for internal standard, optional)
Procedure:
-
Reaction Setup: A suitable reactor is charged with meso-erythritol and p-toluenesulfonic acid monohydrate.
-
Dehydration Reaction: The mixture is heated to 130-140 °C under a nitrogen atmosphere. The reaction is monitored by a suitable analytical method (e.g., GC, ¹H NMR) until the consumption of the starting material ceases.
-
Cooling and Dilution: The reaction mixture is allowed to cool to approximately 90 °C. Caution: Allowing the mixture to cool to room temperature will result in a highly viscous liquid that is difficult to handle. The warm, crude mixture is then slowly added to a separate vessel containing ethyl acetate, also pre-warmed to maintain a manageable viscosity.
-
Purification Slurry Preparation: In a separate, large vessel, a slurry of silica gel and sodium bicarbonate in ethyl acetate is prepared.
-
Filtration and Purification: The diluted crude product solution is added to the silica gel/sodium bicarbonate slurry and stirred vigorously for at least one hour at ambient temperature.
-
Isolation: The slurry is filtered, and the resulting solid cake is washed with additional ethyl acetate.
-
Concentration: The combined filtrate is concentrated under reduced pressure to yield 1,4-anhydroerythritol as a pale-yellow oil. The product purity should be assessed (e.g., by GC or ¹H NMR with an internal standard). The resulting material is typically of >95% purity and can be used in subsequent steps without further purification.[2]
Visualizations
Caption: Scalable synthesis and purification workflow for 1,4-anhydroerythritol.
Caption: Troubleshooting logic for low purity in 1,4-anhydroerythritol synthesis.
References
Technical Support Center: cis-Tetrahydrofuran-3,4-diol Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting reactions involving cis-Tetrahydrofuran-3,4-diol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges when working with this compound?
A1: Common challenges include achieving selective mono-substitution versus di-substitution, preventing side reactions like elimination, and dealing with purification of the polar diol and its products. Low yields can often be attributed to incomplete reactions or degradation of the starting material or product.
Q2: How can I improve the yield of my Williamson ether synthesis using this compound?
A2: To improve yields, ensure all reagents and solvents are anhydrous. Use a strong, non-hindered base to fully deprotonate the diol. If you are aiming for a di-ether, ensure you use at least two equivalents of the base and the alkylating agent. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
Q3: What are the key considerations for the acylation of this compound?
A3: For acylation, the choice of acylating agent and catalyst is critical. Acetic anhydride in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) is a common method. To avoid over-acylation to the diacetate, control the stoichiometry of the acylating agent carefully. The reaction temperature should also be monitored to prevent side product formation.[1]
Q4: How can I effectively purify the products of reactions with this compound?
A4: Purification is often achieved using flash column chromatography on silica gel.[1] The polarity of the solvent system will depend on the polarity of your product. For polar products, a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or methanol) is typically used. A sequential washing of the organic layer with acidic, basic, and brine solutions during workup can help remove catalysts and unreacted starting materials before chromatography.[1]
Troubleshooting Guides
Williamson Ether Synthesis: Low Yield
Problem: Low yield of the desired ether product.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH instead of NaOH or KOH). Ensure the reaction is performed under anhydrous conditions as water will consume the base. |
| Poor Nucleophilicity of the Alkoxide | The alkoxide of this compound may be sterically hindered. Consider using a more reactive electrophile (e.g., an alkyl iodide instead of a chloride). |
| Side Reactions (Elimination) | If using a secondary or tertiary alkyl halide, elimination can be a major side reaction.[2][3] Whenever possible, use a primary alkyl halide. Running the reaction at a lower temperature may also favor substitution over elimination. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gently heating the reaction mixture. |
| Poor Quality of Reagents | Use freshly distilled solvents and high-purity reagents. Ensure the base is not old or deactivated. |
Experimental Protocol: General Williamson Ether Synthesis
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous this compound to a flask containing a suitable anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Add the base (e.g., sodium hydride) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the alkoxide.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Acylation/Esterification: Low Conversion or Side Products
Problem: Incomplete reaction leading to low conversion or the formation of unwanted side products.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Insufficiently Reactive Acylating Agent | Use a more reactive acylating agent, such as an acyl chloride instead of a carboxylic acid with a dehydrating agent. |
| Catalyst Inefficiency | Ensure the catalyst (e.g., DMAP, acid catalyst) is fresh and used in the correct stoichiometric amount. For Fischer esterification, a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is typically used.[4] |
| Equilibrium Limitations (Fischer Esterification) | For Fischer esterification, which is an equilibrium process, remove water as it is formed using a Dean-Stark apparatus or by using a large excess of the alcohol.[4] |
| Steric Hindrance | The hydroxyl groups of this compound may be sterically hindered. Consider using a less bulky acylating agent or a more potent catalyst. |
| Formation of Di-acylated Product | To favor mono-acylation, use a slight excess (1.1-1.2 equivalents) of the diol relative to the acylating agent. Add the acylating agent slowly to the reaction mixture. |
Experimental Protocol: General Acylation with Acetic Anhydride
-
Setup: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, pyridine) in a flask under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of DMAP (1-5 mol%).
-
Acylation: Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 equivalents for mono-acylation, 2.2 equivalents for di-acylation).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water. If pyridine is used as a solvent, it can be removed by washing with an aqueous solution of copper sulfate or dilute HCl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.[1]
Visualizations
Below are diagrams to aid in understanding the experimental workflow and troubleshooting logic.
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for addressing low yield or impurity issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of cis-Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
The purity of cis-Tetrahydrofuran-3,4-diol, a versatile heterocyclic building block, is critical for its applications in pharmaceutical synthesis and materials science. Accurate and reliable analytical methods are essential for quantifying its purity and identifying potential impurities. This guide provides a comparative overview of key analytical techniques for the purity assessment of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
The primary methods for assessing the purity of this compound are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the analysis of non-volatile impurities or when derivatization is preferred.
Table 1: Performance Comparison of Analytical Methods for this compound Purity Assessment
| Parameter | Gas Chromatography (GC-FID) | Quantitative NMR (¹H-qNMR) | High-Performance Liquid Chromatography (HPLC-UV/RID) |
| Principle | Separation based on volatility and polarity | Signal intensity proportional to the number of nuclei | Separation based on polarity |
| Primary Use | Main component assay, volatile impurities, isomeric purity | Absolute purity determination, structural confirmation | Non-volatile impurities, assay with derivatization |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.3% | ~0.15% |
| Linearity (R²) | >0.999 | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 97-103% |
| Precision (%RSD) | < 2% | < 1% | < 3% |
| Sample Throughput | High | Medium | High |
| Destructive | Yes | No | Yes |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quality control of this compound to determine its overall purity and to detect volatile impurities, including the trans-isomer. Many commercial suppliers of 1,4-Anhydroerythritol (a synonym for this compound) indicate that Gas Chromatography is used for purity assessment, with typical purities of ≥ 98%[1].
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to volume with methanol (HPLC grade).
-
Mix thoroughly to ensure a homogenous solution.
Data Analysis:
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.
GC-FID Purity Assessment Workflow
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the direct determination of purity without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of producing sharp and symmetrical peaks.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all protons.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the maleic acid internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
qNMR Purity Calculation Logic
Alternative and Complementary Methods
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the purity assessment of this compound, especially for detecting non-volatile impurities. Due to the lack of a strong UV chromophore, a Refractive Index Detector (RID) is often employed. Alternatively, derivatization with a UV-active agent can allow for more sensitive UV detection. The separation of the cis and trans isomers of similar diols has been successfully achieved using HPLC on chiral columns[2].
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be applied to the analysis of small molecules like diols. It offers advantages such as low sample and reagent consumption and high efficiency. A method has been developed for determining the diol content of chromatographic supports by oxidizing the diol with periodate and then quantifying the resulting iodate using CE[3]. This principle could be adapted for the purity assessment of this compound.
Conclusion
For routine purity assessment of this compound, GC-FID offers a robust, high-throughput, and sensitive method for detecting volatile impurities and isomers. For primary characterization and as an orthogonal method for purity confirmation, ¹H-qNMR provides a highly accurate and non-destructive approach. The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation. It is often recommended to use two orthogonal methods to provide a comprehensive purity profile for regulatory submissions and in-depth research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the diol content of chromatographic supports by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of cis- and trans-Tetrahydrofuran-3,4-diol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of cis- and trans-Tetrahydrofuran-3,4-diol. Due to the limited availability of public, directly comparable spectroscopic data, this document summarizes the currently accessible information and provides generalized experimental protocols.
The stereoisomers of Tetrahydrofuran-3,4-diol, namely the cis and trans forms, exhibit distinct physical and chemical properties owing to their different spatial arrangements. Spectroscopic techniques are crucial for differentiating and characterizing these isomers. This guide compiles available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and analysis.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for cis- and trans-Tetrahydrofuran-3,4-diol. It is important to note that the data has been compiled from various sources, and experimental conditions may not be uniform.
Table 1: Physical and Chemical Properties
| Property | cis-Tetrahydrofuran-3,4-diol | trans-Tetrahydrofuran-3,4-diol |
| Synonyms | 1,4-Anhydroerythritol, (3R,4S)-tetrahydrofuran-3,4-diol | 1,4-Anhydro-D-threitol, 1,4-Anhydro-L-threitol |
| Molecular Formula | C₄H₈O₃[1] | C₄H₈O₃[2] |
| Molecular Weight | 104.10 g/mol [1] | 104.106 g/mol [2] |
| Appearance | Liquid | Solid |
| Density | 1.27 g/mL at 25 °C | Not available |
| Refractive Index | n20/D 1.477 | Not available |
Table 2: ¹H NMR Spectroscopic Data
| Isomer | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
| cis | - | Spectrum available, peak data not fully detailed[3] | - | - | - |
| trans | - | No publicly available data found | - | - | - |
Table 3: ¹³C NMR Spectroscopic Data
| Isomer | Carbon | Chemical Shift (δ) ppm | Solvent |
| cis | - | No publicly available data found | - |
| trans | - | No publicly available data found | - |
Table 4: IR Spectroscopic Data
| Isomer | Functional Group | Wavenumber (cm⁻¹) |
| cis | O-H stretch | Not available |
| C-O stretch | Not available | |
| C-H stretch | Not available | |
| trans | O-H stretch | Not available |
| C-O stretch | Not available | |
| C-H stretch | Not available |
Table 5: Mass Spectrometry Data
| Isomer | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| cis | Not specified | 104.0473 (Exact Mass) | Not available |
| trans | Electron Ionization (mentioned as available)[4] | 104.047344113 (Exact Mass)[2] | Not available |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the sample well and does not have signals that overlap with the analyte signals.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (cis-isomer): A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples (trans-isomer): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure solvent/KBr) first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretching of the hydroxyl groups, C-O stretching of the ether and alcohol, and C-H stretching of the alkyl groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile, or water). The concentration will depend on the ionization technique and instrument sensitivity but is typically in the range of 1-10 µg/mL.
-
Ionization: Choose an appropriate ionization method.
-
Electron Ionization (EI): Suitable for volatile compounds and often provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, which often yields the molecular ion with minimal fragmentation.
-
-
Mass Analysis: The choice of mass analyzer (e.g., quadrupole, time-of-flight, ion trap) will determine the mass accuracy and resolution of the measurement.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.
Mandatory Visualization
References
A Comparative Guide to the Reactivity of cis- and trans-3,4-Dihydroxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
The stereochemical arrangement of functional groups within a molecule profoundly influences its chemical reactivity and biological activity. In the realm of heterocyclic compounds, substituted tetrahydrofurans are pivotal structural motifs found in a wide array of natural products and pharmaceuticals. Understanding the reactivity of different stereoisomers of these core structures is crucial for efficient synthesis design and the development of novel therapeutic agents. This guide provides an objective comparison of the reactivity of cis- and trans-3,4-dihydroxytetrahydrofuran, supported by established chemical principles and detailed experimental protocols.
Probing Reactivity: A Tale of Two Isomers
The primary difference in reactivity between cis- and trans-3,4-dihydroxytetrahydrofuran stems from the spatial orientation of their vicinal diol functionalities. The cis isomer, with both hydroxyl groups on the same face of the tetrahydrofuran ring, is conformationally pre-disposed to participate in reactions that involve the formation of a cyclic intermediate. Conversely, the trans isomer, with its hydroxyl groups on opposite faces, experiences significant steric hindrance in adopting the necessary conformation for such reactions. This fundamental stereochemical difference is expected to manifest in varying reaction rates and, in some cases, a complete lack of reactivity for the trans isomer under specific conditions.
Quantitative Reactivity Comparison
| Reaction | Isomer | Expected Relative Rate | Product |
| Oxidative Cleavage with NaIO₄ | cis-3,4-dihydroxytetrahydrofuran | Fast | Succinaldehyde |
| trans-3,4-dihydroxytetrahydrofuran | Very Slow / Negligible | No reaction (or very slow) | |
| Acetonide Formation | cis-3,4-dihydroxytetrahydrofuran | Favorable | 2,2-dimethyl-tetrahydrofuro[3,4-d][1][2]dioxole |
| trans-3,4-dihydroxytetrahydrofuran | Unfavorable | No reaction (or very low yield) |
Table 1. Predicted relative reactivity of cis- and trans-3,4-dihydroxytetrahydrofuran in key reactions.
Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols are provided.
Synthesis of cis- and trans-3,4-Dihydroxytetrahydrofuran
A plausible synthetic route to obtain both the cis and trans isomers begins with the commercially available 2,5-dihydrofuran.
1. Dihydroxylation of 2,5-Dihydrofuran:
-
For cis-3,4-dihydroxytetrahydrofuran: Perform a syn-dihydroxylation using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).
-
For trans-3,4-dihydroxytetrahydrofuran: Perform an anti-dihydroxylation. This can be achieved by first epoxidizing the double bond with an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the epoxide, followed by acid-catalyzed hydrolysis to open the epoxide ring.
Comparative Experiment 1: Oxidative Cleavage with Sodium Periodate
This experiment is designed to demonstrate the significant rate difference in the oxidative cleavage of the two isomers.
Protocol:
-
Prepare two separate solutions, one of cis-3,4-dihydroxytetrahydrofuran (0.1 M) and one of trans-3,4-dihydroxytetrahydrofuran (0.1 M) in a 1:1 mixture of methanol and water.
-
To each solution, add one equivalent of sodium periodate (NaIO₄) at room temperature.
-
Monitor the progress of the reaction over time using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The reaction of the cis isomer is expected to proceed to completion relatively quickly, as evidenced by the consumption of the starting material and the formation of succinaldehyde.[1][2][3][4][5]
-
The reaction of the trans isomer is expected to be significantly slower, or show no discernible reaction, due to the steric hindrance associated with forming the cyclic periodate intermediate.[1][3]
Comparative Experiment 2: Acetonide Formation
This experiment highlights the facility of the cis isomer to form a cyclic ketal, a common protecting group strategy for 1,2-diols.
Protocol:
-
Prepare two separate reaction mixtures, each containing one of the diol isomers (1 equivalent).
-
To each mixture, add an excess of 2,2-dimethoxypropane and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid) in an anhydrous solvent such as acetone or dichloromethane.[6][7]
-
Stir the reactions at room temperature and monitor their progress by TLC.
-
The cis isomer is expected to readily form the corresponding acetonide, 2,2-dimethyl-tetrahydrofuro[3,4-d][1][2]dioxole.[6]
-
The trans isomer is not expected to form the acetonide in any significant yield due to the geometric constraints of forming the five-membered dioxolane ring across the trans-disposed hydroxyl groups.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows.
Figure 1. Oxidative cleavage pathway comparison.
Figure 2. Acetonide formation experimental workflow.
Conclusion
The stereochemistry of 3,4-dihydroxytetrahydrofuran plays a decisive role in its chemical reactivity. The cis isomer, with its syn-periplanar hydroxyl groups, readily participates in reactions that proceed through a cyclic intermediate, such as oxidative cleavage with periodate and acetonide formation. In stark contrast, the trans isomer is significantly less reactive or even unreactive in these transformations due to the steric impossibility of forming the required cyclic intermediates. This pronounced difference in reactivity offers valuable opportunities for selective chemical manipulations and is a critical consideration in the synthesis and application of molecules containing the 3,4-dihydroxytetrahydrofuran scaffold. Researchers and drug development professionals can leverage this stereochemical control to design more efficient synthetic routes and to develop novel compounds with well-defined three-dimensional structures.
References
- 1. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. As we saw in Section 8-8,1,2 -diols undergo a cleavage reaction to give c.. [askfilo.com]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 7. synarchive.com [synarchive.com]
A Comparative Analysis of the Biological Activity of cis- and trans-Tetrahydrofuran-3,4-diol Isomers and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. Even subtle changes in the spatial arrangement of atoms, such as the difference between cis and trans isomers, can lead to significant variations in pharmacological effects. This guide provides a comparative overview of the biological activity of cis- and trans-tetrahydrofuran-3,4-diol and their derivatives, drawing upon available experimental data to highlight the influence of stereoisomerism on their therapeutic potential.
Comparative Biological Activity Data
The biological activities of cis- and trans-isomers of tetrahydrofuran derivatives have been explored in different contexts, primarily focusing on antihelmintic and cytotoxic properties. The following tables summarize the available quantitative data from these studies.
Table 1: Antihelmintic Activity of Tetrahydrofuran-Containing Oxylipid Isomers
| Compound | Isomer | Target Organism | Biological Activity (LD50) |
| Oxylipid | trans | Haemonchus contortus | 1.8 ppm |
| Trichostrongylus colubriformis | 9.9 ppm | ||
| Oxylipid | cis | Parasitic nematodes | Inhibits larval development (quantitative data not available) |
Data sourced from studies on diastereomeric oxylipids isolated from brown alga.
Table 2: Cytotoxic Activity of Hydroxylated Ftorafur Metabolites
| Compound | Isomer | Cell Line | Biological Activity (ID50) |
| trans-3'-hydroxyftorafur | trans | HeLa | 200 µg/kg |
| cis-4'-hydroxyftorafur | cis | HeLa | 200 µg/kg |
| Ftorafur (parent drug) | - | HeLa | 200 µg/kg |
Data from a study on the synthesis and biological evaluation of ftorafur metabolites.[1] Both isomers showed no significant activity against L1210 leukemia cells up to 100 mg/kg.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of tetrahydrofuran derivatives.
1. Larval Development Inhibition Assay for Antihelmintic Activity
This assay is a standard method for determining the efficacy of compounds against parasitic nematodes.
-
Objective: To determine the concentration of a test compound required to inhibit the development of nematode eggs to the third-stage larvae (L3).
-
Procedure:
-
Parasitic nematode eggs are collected from fecal samples of an infected host.
-
Approximately equal numbers of eggs are distributed into vessels (e.g., wells of a microtiter plate) containing a solid growth medium, such as agar.
-
Each vessel contains a different, predetermined concentration of the test compound (e.g., the cis- or trans-isomer of the tetrahydrofuran derivative). A control group with no test compound is also included.
-
The eggs are incubated under conditions that are optimal for larval development (typically around 25-27°C) for a period sufficient for eggs in the control group to hatch and develop to the L3 stage (usually 6-7 days).
-
After the incubation period, the development of the larvae in each vessel is observed and quantified. This can be done by counting the number of eggs, L1, L2, and L3 larvae.
-
The concentration of the test compound that inhibits 50% of the eggs from developing to the L3 stage is determined and expressed as the LD50 value.
-
2. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Objective: To determine the concentration of a test compound that inhibits the growth of a cell line by 50% (ID50 or IC50).
-
Procedure:
-
HeLa cells (or another suitable cell line) are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (cis- and trans-isomers of the hydroxylated ftorafur). Control wells with untreated cells and vehicle controls are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (such as DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
The absorbance is directly proportional to the number of viable cells. The ID50 value is calculated from the dose-response curve of the test compound.[2][3]
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the in vitro comparison of the biological activity of chemical isomers.
References
A Comparative Analysis of Synthetic Routes to cis-Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cis-tetrahydrofuran-3,4-diol, a valuable chiral building block in medicinal and materials chemistry, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of three primary routes: the dihydroxylation of 2,5-dihydrofuran, the acid-catalyzed dehydration of erythritol, and the ruthenium-catalyzed oxidative cyclization of 1,5-hexadiene. Each method is evaluated based on yield, stereoselectivity, and reaction conditions to aid researchers in selecting the most suitable pathway for their specific needs.
Comparative Overview of Synthesis Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Temperature (°C) | Stereoselectivity |
| Upjohn Dihydroxylation | 2,5-Dihydrofuran | OsO₄ (catalytic), NMO | High | ~2 hours[1] | Room Temp.[1] | Racemic cis-diol |
| Sharpless Asymmetric Dihydroxylation | 2,5-Dihydrofuran | OsO₄ (cat.), K₃Fe(CN)₆, (DHQD)₂PHAL | Good to High | Not specified | Not specified | High ee for cis-diol |
| Acid-Catalyzed Dehydration | meso-Erythritol | Sulfuric Acid | 60-65%[2] | Not specified | Not specified | Stereospecific to cis |
| Ru-Catalyzed Oxidative Cyclization | 1,5-Hexadiene | RuCl₃ (catalytic), NaIO₄ | 63-73% (for substituted dienes)[3] | Not specified | 0°C to rt | High for cis-diol[4][5] |
Detailed Experimental Protocols
Dihydroxylation of 2,5-Dihydrofuran
The dihydroxylation of the double bond in 2,5-dihydrofuran is a direct method to introduce the cis-diol functionality. This can be achieved through both racemic and asymmetric approaches.
a) Upjohn Dihydroxylation (Racemic)
The Upjohn dihydroxylation utilizes a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to produce the racemic cis-diol.[1][6][7]
Experimental Protocol:
-
To a stirred solution of 2,5-dihydrofuran (1.0 eq) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (1.1 eq).
-
A catalytic amount of osmium tetroxide (e.g., 0.002 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The mixture is stirred for an additional 30 minutes, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
b) Sharpless Asymmetric Dihydroxylation (Enantioselective)
For the synthesis of enantiomerically enriched this compound, the Sharpless asymmetric dihydroxylation is the method of choice. This protocol employs a chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), to direct the facial selectivity of the dihydroxylation.[8][9][10][11][12]
Experimental Protocol:
-
A commercially available AD-mix-β (for one enantiomer) or AD-mix-α (for the other) is dissolved in a t-butanol/water (1:1) solvent system at room temperature.
-
The mixture is cooled to 0°C, and methanesulfonamide (1.0 eq) is added (this is often included in the AD-mix).
-
2,5-dihydrofuran (1.0 eq) is added to the stirred mixture at 0°C.
-
The reaction is allowed to proceed at 0°C, with progress monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched with sodium sulfite and stirred for one hour.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic phases are washed, dried, and concentrated.
-
Purification by column chromatography affords the enantiomerically enriched this compound.
Acid-Catalyzed Dehydration of meso-Erythritol
This highly efficient method involves the intramolecular cyclization of the readily available sugar alcohol, meso-erythritol, to form 1,4-anhydroerythritol, which is the alternative name for this compound.
Experimental Protocol:
-
meso-Erythritol is heated with a strong acid catalyst, such as sulfuric acid.[2]
-
The product, 1,4-anhydroerythritol, is distilled from the reaction mixture as it forms.
-
For larger scale preparations, a novel purification protocol involving a silica gel and sodium bicarbonate slurry/filtration can be employed to yield commercial-grade material in 60-65% yield.[2] In some reported cases, yields can be as high as 90% or more.[13]
Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Hexadiene
This method constructs the tetrahydrofuran ring and introduces the diol functionalities in a single step from an acyclic diene precursor. The reaction is known for its high diastereoselectivity for the cis isomer.[4][5]
Experimental Protocol:
-
To a solution of 1,5-hexadiene (1.0 eq) in a solvent mixture of ethyl acetate, acetonitrile, and water (3:3:1) at 0°C, is added ruthenium(III) chloride hydrate (e.g., 0.002 eq).
-
Sodium periodate (4.0 eq) is added portion-wise to the stirred mixture, maintaining the temperature at 0°C.
-
The reaction is vigorously stirred and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Dihydroxylation pathways to this compound.
Caption: Synthesis of this compound from erythritol.
Caption: Ruthenium-catalyzed synthesis of a substituted cis-tetrahydrofuran diol.
Conclusion
The choice of synthetic route to this compound is contingent on the specific requirements of the research. The acid-catalyzed dehydration of erythritol stands out for its simplicity, high yield, and use of inexpensive starting materials, making it ideal for large-scale production of the racemic diol. For applications requiring high enantiopurity, the Sharpless asymmetric dihydroxylation of 2,5-dihydrofuran is the preferred method, offering excellent control over stereochemistry. The ruthenium-catalyzed oxidative cyclization , while powerful for constructing more complex substituted tetrahydrofurans with high diastereoselectivity, may be less direct for the synthesis of the unsubstituted parent diol compared to the other methods. Researchers should consider factors such as desired stereochemistry, scale, cost, and available starting materials when selecting the optimal synthetic strategy.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the NMR Characterization of cis-Tetrahydrofuran-3,4-diol Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of therapeutic candidates is paramount. The cis-tetrahydrofuran-3,4-diol moiety is a key structural motif in various biologically active molecules, and its correct stereochemical assignment is critical for understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous confirmation of both the constitution and the relative stereochemistry of the diol.
This guide provides a comprehensive overview of the NMR-based methods used to characterize this compound derivatives. While a direct side-by-side comparison of extensive proprietary experimental data for a wide range of specific derivatives is not publicly available, this guide outlines the universal principles, key spectral features, and experimental workflows necessary for confident characterization. We will focus on the diagnostic NMR signals that differentiate cis isomers from their trans counterparts and provide detailed experimental protocols for acquiring high-quality data.
Distinguishing Features: Identifying the cis Stereochemistry
The definitive assignment of the cis configuration relies on the analysis of two primary NMR parameters: proton-proton coupling constants (³JH,H) and the Nuclear Overhauser Effect (NOE).
-
¹H NMR - Vicinal Coupling Constants (³JH,H): In the flexible five-membered ring of a tetrahydrofuran, the dihedral angle between vicinal protons is a key determinant of their coupling constant. For a cis-3,4-diol arrangement, the protons at the C3 and C4 positions (H3 and H4) are on the same face of the ring. This typically results in a smaller dihedral angle compared to a trans arrangement, leading to a larger coupling constant. Generally, ³JH3,H4 values for cis isomers are expected to be in the range of 5-7 Hz, whereas trans isomers often exhibit smaller values.
-
2D NMR - NOESY/ROESY: The Nuclear Overhauser Effect provides through-space correlation between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity. A NOESY or ROESY experiment is the gold standard for confirming the cis relationship. A distinct cross-peak between H3 and H4 confirms their spatial proximity on the same side of the tetrahydrofuran ring, providing conclusive evidence of the cis stereochemistry.
Expected NMR Data for the this compound Core
The following table summarizes the expected chemical shift ranges and key correlations for the core protons and carbons of a this compound derivative. Actual values will vary depending on the other substituents on the ring and the solvent used.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC, NOESY) |
| H2/H5 | 3.6 - 4.2 | ~68 - 75 (C2/C5) | COSY: H2 with H3; H5 with H4HSQC: Correlate to C2/C5HMBC: To adjacent carbons and substituents |
| H3/H4 | 3.8 - 4.5 | ~70 - 80 (C3/C4) | COSY: H3 with H2 and H4; H4 with H3 and H5HSQC: Correlate to C3/C4NOESY: Crucial cross-peak between H3 and H4 |
| OH | Variable (2.0 - 6.0) | N/A | Often broad; may show COSY correlation to H3/H4 in dry solvents |
Experimental Protocols for Complete Characterization
Acquiring a comprehensive set of NMR data is essential for unambiguous structure determination. The following protocols outline a standard suite of experiments.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent can influence chemical shifts, particularly for hydroxyl protons. DMSO-d₆ is often useful as it slows down the exchange of OH protons, allowing for their observation and coupling.
-
Filter the sample into a 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a probe capable of 2D gradient-selected experiments.
-
The sample temperature should be regulated, typically at 298 K.
Standard Suite of NMR Experiments:
-
¹H NMR (Proton): A standard single-pulse experiment to observe all proton signals. Provides information on chemical shift, integration (proton count), and multiplicity (coupling).
-
¹³C NMR (Carbon): A proton-decoupled experiment to observe all unique carbon signals.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through 2-3 bonds. Essential for tracing the proton connectivity within the tetrahydrofuran ring.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbons they are attached to (¹JC,H).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). Crucial for connecting different fragments of the molecule and confirming the position of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space. As mentioned, the H3-H4 cross-peak is the definitive marker for the cis stereochemistry. ROESY is often preferred for molecules of intermediate size where the NOE may be close to zero.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the NMR-based characterization of a novel this compound derivative.
By following this comprehensive approach, researchers can confidently determine and verify the complete structure and stereochemistry of novel this compound derivatives, ensuring data integrity for publications, patents, and regulatory submissions.
Assessing the Enantiomeric Purity of cis-Tetrahydrofuran-3,4-diol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules like cis-tetrahydrofuran-3,4-diol is of paramount importance. The biological activity of enantiomers can differ significantly, making accurate determination of enantiomeric purity a critical step in synthesis and quality control. This guide provides an objective comparison of common analytical methods for assessing the enantiomeric purity of this compound, complete with experimental data and detailed protocols.
The primary techniques for determining enantiomeric excess (ee) are chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents. Each method offers distinct advantages and is suited to different experimental constraints.
Comparative Analysis of Analytical Methods
The choice of analytical technique depends on factors such as sample matrix, required sensitivity, availability of instrumentation, and the need for method validation. The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR with chiral derivatizing agents.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers (or their volatile derivatives) based on differential partitioning between a stationary phase and a mobile gas phase. | Formation of diastereomers with a chiral derivatizing agent (CDA), which exhibit distinct signals in the NMR spectrum. The integration of these signals allows for quantification. |
| Sample Requirements | Soluble in a suitable mobile phase. | Volatile or can be derivatized to a volatile form. | Soluble in a suitable deuterated solvent. |
| Sensitivity | High (can detect trace impurities). | Very high (excellent for trace analysis). | Lower compared to chromatographic methods. |
| Quantitative Accuracy | Excellent, with proper calibration. | Excellent, with proper calibration. | Good to excellent; no calibration curve is needed as it is a relative measurement.[1][2] |
| Method Development | Can be time-consuming, involving screening of columns and mobile phases.[3][4] | Requires optimization of temperature programs and column selection. | Relatively straightforward, involving selection of a suitable CDA and solvent. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | GC system with a chiral capillary column and a suitable detector (e.g., FID, MS). | NMR spectrometer. |
| Throughput | Moderate to high, depending on the run time. | High, with fast temperature programming. | High, as sample preparation is often simple and data acquisition is fast.[5] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample types and instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based and macrocyclic glycopeptide columns are often effective for a wide range of compounds.[3]
Experimental Protocol:
-
Column Selection: Screen several chiral columns, such as those with polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC V).[3][6]
-
Mobile Phase Preparation: Prepare a series of mobile phases. For normal-phase chromatography, mixtures of n-hexane with an alcohol like isopropanol or ethanol are common.[3] For reversed-phase, mixtures of water with acetonitrile or methanol, often with additives like acetic acid or amines to improve peak shape, are used.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min. Lower flow rates can sometimes improve resolution.
-
Temperature: Maintain a constant column temperature, as temperature can affect chiral selectivity.
-
Detection: Use a UV detector at a wavelength where the analyte absorbs, or a mass spectrometer for higher sensitivity and selectivity.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [|A1 - A2| / (A1 + A2)] x 100.
Visualization of the Chiral HPLC Workflow:
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
comparing the efficacy of different protecting groups based on cis-Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the development of pharmaceuticals and nucleoside analogues, the strategic use of protecting groups is paramount. The diol functionality of cis-tetrahydrofuran-3,4-diol presents a common challenge, requiring careful selection of a protecting group to ensure regioselectivity and chemoselectivity in subsequent synthetic steps. This guide provides an objective comparison of the efficacy of common protecting groups for this compound, supported by experimental data, to aid in the selection of the most appropriate protecting group for a given synthetic strategy.
Comparison of Common Protecting Groups
The selection of a suitable protecting group for this compound depends on several factors, including the desired stability towards various reaction conditions, the ease of introduction and removal, and the potential for selective protection. The most commonly employed protecting groups for 1,2-diols, and therefore applicable to this compound, are acetonides, benzyl ethers, and silyl ethers.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Yield (%) | Stability | Key Advantages |
| Acetonide | Isopropylidene ketal | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., TsOH, FeCl₃) | Acidic hydrolysis (e.g., HCl, H₂SO₄) | 85-95 | Stable to basic and reductive conditions. | Forms a cyclic ketal, protecting both hydroxyl groups simultaneously; generally high yielding. |
| Benzyl Ether (Bn) | R-OBn | Benzyl bromide (BnBr), base (e.g., NaH) | Catalytic hydrogenolysis (H₂, Pd/C) | 80-90 | Stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents. | High stability allows for a broad range of subsequent reactions. |
| Silyl Ether (TBDMS) | R-OTBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Fluoride source (e.g., TBAF) or acidic conditions | 90-98 | Stable to a wide range of non-acidic conditions. | Easily introduced and removed under mild conditions; high yielding. |
Experimental Protocols
Acetonide Protection of this compound
Procedure: To a solution of this compound (1.0 eq) in acetone, a catalytic amount of p-toluenesulfonic acid (TsOH) is added. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the acetonide-protected diol.[1]
Benzyl Ether Protection of this compound
Procedure: To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF at 0 °C is added a solution of this compound (1.0 eq) in anhydrous DMF. The mixture is stirred at 0 °C for 30 minutes. Benzyl bromide (2.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
tert-Butyldimethylsilyl (TBDMS) Ether Protection of this compound
Procedure: To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF is added tert-butyldimethylsilyl chloride (2.2 eq) in one portion at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to give the bis-TBDMS protected diol.
Signaling Pathways and Experimental Workflows
The choice of a protecting group is a critical decision in a multi-step synthesis. The following diagrams illustrate the general workflow for the protection and deprotection of diols and a decision-making pathway for selecting a suitable protecting group.
Caption: General workflow for the protection and deprotection of diols.
Caption: Decision-making guide for selecting a suitable protecting group.
References
Safety Operating Guide
Safe Disposal of cis-Tetrahydrofuran-3,4-diol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety information and a clear, step-by-step plan for the proper disposal of cis-Tetrahydrofuran-3,4-diol.
Key Safety and Physical Properties
| Property | Value |
| Molecular Formula | C₄H₈O₃ |
| Molecular Weight | 104.10 g/mol |
| Boiling Point | 160-165 °C @ 0.17 Torr[1] |
| Melting Point | 20 °C[1] |
| Density | 1.38 g/cm³[1] |
| Flash Point | > 230 °F (> 110 °C)[1] |
| Toxicity (LD50) | Data not available |
Note: The chemical, physical, and toxicological properties of stereoisomers of tetrahydrofuran-3,4-diol have not been thoroughly investigated.[2] In the absence of comprehensive data, it is prudent to handle this compound with a high degree of caution.
Experimental Protocols for Safe Handling
Adherence to proper laboratory procedures is critical when working with this compound. The following protocols should be strictly followed:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors, mists, or dust.[2]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety glasses or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
-
Hygiene Practices: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the laboratory.
Disposal Workflow
The proper disposal of this compound is a critical step in the laboratory workflow to ensure safety and regulatory compliance. The following diagram illustrates the recommended disposal procedure.
Step-by-Step Disposal Plan
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[2] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
-
Collection and Storage:
-
Collect all surplus and non-recyclable this compound in a suitable, closed, and clearly labeled container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Contact a Licensed Disposal Company:
-
Do not attempt to dispose of this compound down the drain or in regular waste streams.
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste. Your institution's Environmental, Health, and Safety (EHS) office can provide a list of approved vendors.
-
-
Contaminated Materials:
-
Any materials, such as personal protective equipment or lab supplies, that are contaminated with this compound should be treated as hazardous waste.
-
Dispose of contaminated packaging and materials as you would the unused product, in consultation with the professional waste disposal service.[2]
-
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling cis-Tetrahydrofuran-3,4-diol
This guide provides crucial safety and logistical information for the handling and disposal of cis-Tetrahydrofuran-3,4-diol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
While specific toxicity data for this compound is not extensively available, it is prudent to handle it with care, following standard laboratory safety protocols for chemicals with unknown toxicological properties. Based on available safety data sheets and the chemical structure, the following personal protective equipment (PPE) is recommended to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with the chemical.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To avoid skin contact. Gloves must be inspected prior to use.[1] |
| Body Protection | Laboratory coat or impervious clothing. | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator with appropriate cartridges (e.g., type ABEK-P2) may be necessary for higher concentrations or in poorly ventilated areas.[1] | To prevent inhalation of any vapors or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest safety shower and eyewash station.
- Have spill containment materials (e.g., absorbent pads, sand) readily accessible.
2. Handling:
- Don the appropriate PPE as outlined in Table 1.
- Handle the substance in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
- Avoid direct contact with skin and eyes.[1]
- Prevent the formation of dust and aerosols.[1]
- Keep the container tightly closed when not in use.[1]
- Do not eat, drink, or smoke in the handling area.
3. Storage:
- Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[1]
- Keep the container tightly sealed to prevent contamination and potential degradation.[1]
- The recommended storage temperature is 4°C for long-term stability.[2]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste, including unused material and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
- Ensure the waste container is compatible with the chemical and is kept closed.
2. Disposal Method:
- Dispose of the chemical waste through a licensed and approved waste disposal facility.[1]
- Do not dispose of this compound down the drain or in general waste.[1]
- Follow all local, state, and federal regulations for hazardous waste disposal.
3. Decontamination:
- Thoroughly clean the work area and any equipment used with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
- After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
